molecular formula C11H14O2 B15334135 3-(4-Methoxyphenyl)cyclobutanol

3-(4-Methoxyphenyl)cyclobutanol

Cat. No.: B15334135
M. Wt: 178.23 g/mol
InChI Key: XYTIQERRJGBDCC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)cyclobutanol (CAS 2007916-40-5) is a chemical compound featuring a cyclobutane ring substituted with a methoxyphenyl group and a hydroxyl group. The cyclobutane ring is a four-membered carbocycle that presents a unique and strained structural motif in organic chemistry . This structure makes it a valuable intermediate for pharmaceutical and organic synthesis research, particularly in the construction of more complex molecules bearing cyclobutane rings, which are of high interest in medicinal chemistry . Cyclobutane-containing structures are relatively rare in nature due to the high ring strain and biosynthetic complexity, appearing in fewer than 0.1% of known natural products . Despite their rarity, this class of compounds often exhibits distinct biological activities, positioning them as promising scaffolds in drug discovery . Researchers are particularly interested in [2+2] cycloaddition reactions, a key method for forming cyclobutane rings, to create and optimize structurally intricate and biologically active compounds . The methoxyphenyl and alcohol functional groups on the cyclobutane ring provide handles for further chemical modification, enabling its use in various synthetic applications. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTIQERRJGBDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enduring Allure of the Four-Membered Ring: A Technical Guide to the Discovery and History of Aryl-Substituted Cyclobutanols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a seemingly simple four-carbon motif, has captivated chemists for over a century. Its inherent ring strain, once viewed as a synthetic challenge, is now harnessed to impart unique three-dimensional structures and desirable physicochemical properties to molecules. This is particularly true for aryl-substituted cyclobutanols, a class of compounds that has found a significant niche in medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and applications of these valuable scaffolds, offering insights for researchers and drug development professionals seeking to leverage their potential.

From Photochemical Curiosity to a Synthetic Workhorse: A Historical Perspective

The story of aryl-substituted cyclobutanols is intrinsically linked to the development of photochemistry. While the first synthesis of the parent cyclobutane was achieved in 1907, the deliberate construction of its functionalized derivatives, especially those bearing aryl and hydroxyl groups, awaited the elucidation of key photochemical reactions.

One of the earliest and most significant breakthroughs was the Norrish-Yang reaction , a photochemical process first reported by N.C. Yang in 1958.[1] This intramolecular reaction involves the photoexcitation of a ketone, leading to the abstraction of a γ-hydrogen atom and the subsequent formation of a 1,4-diradical. This diradical can then cyclize to form a cyclobutanol.[1] When the ketone precursor contains an aryl group, this reaction provides a direct route to aryl-substituted cyclobutanols. The Norrish-Yang cyclization was a pivotal discovery, demonstrating that the high-energy, strained cyclobutane ring could be accessed through a controlled photochemical process.

Another foundational photochemical reaction is the Paternò-Büchi reaction , first observed by Emanuele Paternò and Giorgio Chieffi in 1909. This reaction involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. While not a direct synthesis of cyclobutanols, the Paternò-Büchi reaction established the principle of forming four-membered rings through photochemical means and laid the groundwork for future developments in [2+2] cycloaddition chemistry.

These early discoveries in photochemistry opened the door to the synthesis of a variety of cyclobutane-containing molecules, including those with aryl substituents. The ability to introduce an aryl group onto the cyclobutanol scaffold proved to be of particular interest due to the profound impact of aromatic rings on the biological activity and physical properties of organic molecules.

The Synthetic Chemist's Toolkit: Modern Methods for Aryl-Substituted Cyclobutanol Synthesis

While photochemical methods remain relevant, the synthetic chemist's toolkit for constructing aryl-substituted cyclobutanols has expanded significantly over the years. Modern methods offer greater control over stereochemistry and functional group tolerance, making these valuable motifs more accessible for complex molecule synthesis.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition remains the most powerful and versatile method for constructing the cyclobutane core. These reactions can be promoted by various means, including light, heat, and transition metal catalysts.

Photochemical [2+2] Cycloadditions: As the historical foundation, photochemical [2+2] cycloadditions continue to be a valuable tool. The reaction of an aryl ketone with an alkene, for instance, can proceed via a diradical mechanism to yield a cyclobutanol precursor. Visible-light photocatalysis has emerged as a milder and more selective alternative to traditional UV irradiation, enabling the synthesis of complex cyclobutanes with high efficiency.

Lewis Acid-Catalyzed [2+2] Cycloadditions: The use of Lewis acids to promote [2+2] cycloadditions has significantly broadened the scope and utility of this reaction. For example, the reaction of terminal alkenes with allenoates in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl2) provides a rapid and high-yielding route to 1,3-substituted cyclobutanes, which can be further functionalized to access aryl-substituted cyclobutanols.[2]

Hyperbaric [2+2] Cycloadditions: The application of high pressure (hyperbaric conditions) can dramatically accelerate [2+2] cycloaddition reactions, often leading to improved yields and selectivities. This technique has been successfully employed in the synthesis of libraries of substituted cyclobutanols for drug discovery.

Other Notable Synthetic Strategies

Beyond [2+2] cycloadditions, other innovative methods have been developed for the synthesis of aryl-substituted cyclobutanols:

  • Ring Expansion Reactions: Ring expansion of smaller, more readily available rings, such as cyclopropanols, can provide access to cyclobutanones, which are versatile precursors to cyclobutanols.

  • Functionalization of Pre-existing Cyclobutane Scaffolds: The direct C-H arylation of cyclobutane rings is an emerging strategy that allows for the late-stage introduction of aryl groups onto a pre-formed cyclobutane core.

The Role of Aryl-Substituted Cyclobutanols in Drug Discovery and Beyond

The unique structural features of the cyclobutane ring, combined with the diverse functionality offered by the aryl and hydroxyl groups, make aryl-substituted cyclobutanols highly attractive scaffolds for drug discovery. The rigid, puckered conformation of the cyclobutane ring can be used to control the spatial orientation of substituents, leading to improved binding affinity and selectivity for biological targets.[3]

The cyclobutane motif is often employed to:

  • Improve Pharmacokinetic Properties: Replacing more flexible or metabolically labile groups with a rigid cyclobutane can enhance metabolic stability and improve a drug candidate's pharmacokinetic profile.[3]

  • Serve as a Conformational Restrictor: The fixed geometry of the cyclobutane ring can lock a molecule into a bioactive conformation, increasing its potency.

  • Act as an Aryl Bioisostere: In some cases, a cyclobutane ring can mimic the spatial arrangement of an aromatic ring while offering a more three-dimensional and less lipophilic alternative.

Several drug candidates incorporating cyclobutane moieties have entered clinical trials, highlighting the growing importance of this structural motif in medicinal chemistry. For example, the histamine H3 receptor antagonist PF-03654746 and the retinoic acid-related orphan receptor γt (RORγt) inverse agonist TAK-828F both feature 1,3-disubstituted cyclobutane cores.

Beyond pharmaceuticals, aryl-substituted cyclobutanols and their derivatives have found applications in materials science, for example, in the synthesis of novel liquid crystals and polymers with unique optical and electronic properties.

Experimental Protocols: A Practical Guide

To aid researchers in the synthesis of these valuable compounds, detailed experimental protocols for two key methods are provided below.

Protocol 1: Synthesis of an Aryl-Substituted Cyclobutanol via Norrish-Yang Cyclization

This protocol describes the synthesis of 1-phenyl-2-methylcyclobutanol from 4-phenyl-2-pentanone, a classic example of the Norrish-Yang reaction.

Materials:

  • 4-phenyl-2-pentanone

  • Benzene (or other suitable solvent, e.g., acetonitrile)

  • High-pressure mercury lamp or other suitable UV light source

  • Photoreactor equipped with a cooling system

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Prepare a dilute solution of 4-phenyl-2-pentanone in benzene (e.g., 0.1 M).

  • Transfer the solution to the photoreactor.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

  • Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., 20 °C) using the cooling system.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 1-phenyl-2-methylcyclobutanol.

  • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a 1,3-Disubstituted Cyclobutane via Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol outlines the synthesis of a 1,3-disubstituted cyclobutane, a versatile intermediate for the preparation of aryl-substituted cyclobutanols, via the [2+2] cycloaddition of a terminal alkene with an allenoate.[2]

Materials:

  • Terminal alkene (e.g., styrene)

  • Phenyl 2,3-butadienoate (allenoate)

  • Ethylaluminum dichloride (EtAlCl2) solution in hexanes

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up a flame-dried flask under an inert atmosphere (nitrogen or argon).

  • Add the terminal alkene and phenyl 2,3-butadienoate to the flask, followed by anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ethylaluminum dichloride solution dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,3-disubstituted cyclobutane.

  • The resulting cyclobutane can be further elaborated to the corresponding aryl-substituted cyclobutanol through standard functional group manipulations.

Data Presentation

Table 1: Comparison of Synthetic Methods for Aryl-Substituted Cyclobutanols

MethodAdvantagesDisadvantagesKey Reagents
Norrish-Yang Cyclization Direct access to cyclobutanols, intramolecularCan have side reactions (cleavage), requires photochemical setupAryl ketone with γ-hydrogens, UV light source
Photochemical [2+2] Versatile, can form diverse structuresCan have stereoselectivity issues, requires photochemical setupAlkene, carbonyl compound, photosensitizer (optional)
Lewis Acid-Catalyzed [2+2] High yields, good stereocontrol, mild conditionsSensitive to moisture and airAlkene, allenoate/ketene, Lewis acid (e.g., EtAlCl2)
Hyperbaric [2+2] Increased reaction rates and yieldsRequires specialized high-pressure equipmentAlkene, allene/ketene

Visualizations

Norrish_Yang_Mechanism ArylKetone Aryl Ketone ExcitedState Excited State (n,π*) ArylKetone->ExcitedState Diradical 1,4-Diradical ExcitedState->Diradical γ-H Abstraction Cyclobutanol Aryl-Substituted Cyclobutanol Diradical->Cyclobutanol Cyclization Cleavage Cleavage Products Diradical->Cleavage Fragmentation

Caption: Mechanism of the Norrish-Yang Cyclization.

Lewis_Acid_2_plus_2 Alkene Alkene Intermediate Zwitterionic/Diradical Intermediate Alkene->Intermediate Allenoate Allenoate Allenoate->Intermediate LewisAcid Lewis Acid (e.g., EtAlCl2) LewisAcid->Allenoate Activation Cyclobutane 1,3-Disubstituted Cyclobutane Intermediate->Cyclobutane Ring Closure

Caption: Lewis Acid-Catalyzed [2+2] Cycloaddition.

Conclusion

The journey of aryl-substituted cyclobutanols from their origins in fundamental photochemical studies to their current status as valuable building blocks in drug discovery is a testament to the ingenuity of synthetic chemists. The unique conformational constraints and physicochemical properties imparted by the cyclobutane ring, coupled with the versatility of the aryl and hydroxyl functionalities, ensure that these motifs will continue to play a significant role in the development of new therapeutics and functional materials. As synthetic methodologies become even more sophisticated, the accessibility and application of these fascinating four-membered rings are poised to expand even further.

References

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Wessig, P., & Müller, F. (2015). Cyclobutanes in Medicinal Chemistry. ChemMedChem, 10(12), 1986–2002. [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. John Wiley & Sons.
  • Yoon, T. P. (2016). Visible Light Photocatalysis and the Synthesis of Fine Chemicals. Accounts of Chemical Research, 49(9), 1937–1945. [Link]

  • van der Mei, F. W., & Knowles, R. R. (2017). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society, 139(42), 14965–14968. [Link]

  • Yang, N. C., & Yang, D. D. H. (1958). Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society, 80(11), 2913–2914. [Link]

  • Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
  • Norrish, R. G. W. (1937). The Photochemistry of Ketones. Transactions of the Faraday Society, 33, 1521-1529. [Link]

  • Rutjes, F. P. J. T., & van Delft, F. L. (2018). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2018(20-21), 2547-2554. [Link]

  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic Organic Photochemistry. CRC press.

Sources

Structural and Physicochemical Profiling of 3-(4-Methoxyphenyl)cyclobutanol: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of conformationally restricted scaffolds is a proven tactic to improve the pharmacokinetic and pharmacodynamic profiles of small molecules. 3-(4-Methoxyphenyl)cyclobutanol represents a highly versatile building block in this paradigm. By anchoring an electron-rich 4-methoxyphenyl group to a strained cyclobutane ring, this molecule offers a unique spatial arrangement that minimizes entropic penalties upon target binding.

This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, structural logic, and synthetic methodologies associated with 3-(4-Methoxyphenyl)cyclobutanol. It establishes a self-validating framework for its synthesis and analytical characterization, ensuring rigorous quality control in downstream pharmaceutical applications.

Molecular Weight, Formula, and Physicochemical Profiling

The foundational step in utilizing any synthetic intermediate is the precise determination and validation of its physicochemical properties.

Formula Derivation

The molecular formula for 3-(4-Methoxyphenyl)cyclobutanol is C₁₁H₁₄O₂ . This is derived from its three core structural components:

  • Cyclobutane Ring (C₄H₆): A four-membered carbocycle that introduces approximately 26 kcal/mol of ring strain.

  • 4-Methoxyphenyl Group (C₇H₇O): An aromatic ring substituted with an electron-donating methoxy (-OCH₃) group at the para position.

  • Hydroxyl Group (-OH): A polar hydrogen-bond donor attached to the C1 position of the cyclobutane ring.

Molecular Weight Calculation

The exact molecular weight is calculated based on standard atomic weights:

  • Carbon (C): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H): 14 × 1.008 = 14.112 g/mol

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol

  • Total Molecular Weight: 178.23 g/mol

To ensure high-resolution mass spectrometry (HRMS) validation, the monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁶O) is strictly defined as 178.09938 Da [1].

Quantitative Data Summary

Table 1: Physicochemical and Molecular Properties

PropertyValueStructural Significance
IUPAC Name 3-(4-Methoxyphenyl)cyclobutan-1-olStandardized nomenclature
Molecular Formula C₁₁H₁₄O₂Defines atomic composition
Molecular Weight 178.23 g/mol Bulk mass for stoichiometric calculations
Monoisotopic Mass 178.09938 DaTarget metric for HRMS validation
Hydrogen Bond Donors 1 (-OH)Facilitates interactions with target proteins
Hydrogen Bond Acceptors 2 (-OH, -OCH₃)Enhances aqueous solubility and binding
Rotatable Bonds 2Low flexibility reduces entropic penalty
Topological Polar Surface Area 29.46 ŲOptimal for membrane permeability (BBB penetration)

Structural Biology & Medicinal Chemistry Rationale

Why utilize a cyclobutane ring instead of a standard linear alkyl chain? The causality lies in conformational restriction .

Acyclic aliphatic chains possess high rotational freedom, meaning they exist in an ensemble of conformations in solution. When such a molecule binds to a protein target, it must "freeze" into a single bioactive conformation, resulting in a significant thermodynamic entropic penalty ( −TΔS ).

By embedding the pharmacophores (the hydroxyl group and the methoxyphenyl ring) onto a cyclobutane scaffold, the rotational degrees of freedom are drastically reduced. Furthermore, the cyclobutane ring adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) between eclipsing hydrogens. This forces the bulky 4-methoxyphenyl and hydroxyl groups into pseudo-equatorial positions, creating distinct cis and trans isomers (e.g., trans-3-(4-Methoxyphenyl)cyclobutan-1-ol, CAS: 2007916-40-5) [2]. This predictable geometry allows medicinal chemists to precisely vector the methoxy group into hydrophobic or cation- π binding pockets [3].

Synthetic Methodology: Step-by-Step Workflow

To synthesize 3-(4-methoxyphenyl)cyclobutan-1-ol, we must overcome the thermodynamic barrier of forming a strained four-membered ring. The most reliable, field-proven method is the [2+2] cycloaddition of a substituted styrene with a ketene equivalent, followed by stereoselective reduction.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)cyclobutan-1-ol

Step 1: [2+2] Cycloaddition (Ring Construction)

  • Causality: Thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden by Woodward-Hoffmann rules. To bypass this, we generate a highly electrophilic dichloroketene intermediate in situ, which undergoes a concerted, orthogonal [2+2] cycloaddition.

  • Procedure: In an oven-dried flask under argon, dissolve 4-methoxystyrene (1.0 equiv) and activated zinc dust (2.0 equiv) in anhydrous diethyl ether. Slowly add trichloroacetyl chloride (1.5 equiv) dropwise at 0 °C. Stir for 4 hours. The zinc facilitates the formation of dichloroketene, which reacts with the alkene to yield 2,2-dichloro-3-(4-methoxyphenyl)cyclobutan-1-one.

Step 2: Reductive Dehalogenation

  • Causality: The gem-dichloro group must be removed to access the unsubstituted cyclobutanone core without cleaving the strained ring.

  • Procedure: Filter the crude mixture through Celite. Dissolve the intermediate in glacial acetic acid, add excess zinc dust, and heat to 60 °C for 2 hours. This promotes the reductive cleavage of the C-Cl bonds. Neutralize with saturated NaHCO₃ and extract with ethyl acetate to isolate 3-(4-methoxyphenyl)cyclobutan-1-one.

Step 3: Stereoselective Hydride Reduction

  • Causality: The ketone must be reduced to the target alcohol. The steric encumbrance of the 4-methoxyphenyl group directs the incoming nucleophile.

  • Procedure: Dissolve the cyclobutanone intermediate in methanol and cool to 0 °C. Slowly add sodium borohydride (NaBH₄, 1.2 equiv). The small hydride nucleophile attacks the carbonyl carbon from the less sterically hindered face. Quench with water after 1 hour.

Step 4: Chromatographic Isolation

  • Procedure: Concentrate the organic layer and purify the crude mixture via silica gel flash chromatography (gradient elution: 90:10 to 70:30 Hexanes/Ethyl Acetate) to separate and isolate the pure trans and cis isomers of 3-(4-methoxyphenyl)cyclobutan-1-ol.

SynthWorkflow A 4-Methoxystyrene + Ketene B [2+2] Cycloaddition (Intermediate) A->B Zn, Cl3CCOCl C 3-(4-Methoxyphenyl) cyclobutan-1-one B->C Zn, AcOH Dehalogenation D Reduction (NaBH4) Stereoselective C->D Hydride Transfer E 3-(4-Methoxyphenyl) cyclobutan-1-ol (C11H14O2) D->E Chromatography

Caption: Workflow for the synthesis of 3-(4-methoxyphenyl)cyclobutan-1-ol via [2+2] cycloaddition.

Analytical Validation and Self-Correcting Workflows

A protocol is only as reliable as its analytical validation. To ensure the integrity of the synthesized C₁₁H₁₄O₂ compound, the workflow must be self-validating. If the analytical metrics deviate from the theoretical calculations, the batch must be flagged for structural misassignment or impurities.

Validation Metrics

Table 2: Analytical Validation Metrics (HRMS & NMR)

MethodTarget MetricExpected ObservationPass/Fail Criterion
HRMS (ESI+) [M+H]⁺ Exact Massm/z 179.1072Must be within ± 5 ppm
HRMS (ESI+) [M+Na]⁺ Adductm/z 201.0891Must be within ± 5 ppm
¹H NMR (CDCl₃) Methoxy ProtonsSinglet, ~3.80 ppm (3H)Integration must equal 3H
¹H NMR (CDCl₃) Aromatic ProtonsMultiplets, ~6.8 - 7.2 ppm (4H)AA'BB' system confirmation
¹H NMR (CDCl₃) Cyclobutanol MethineMultiplet, ~4.1 - 4.5 ppm (1H)Shift confirms -OH attachment
The Logic of Analytical Validation

The exact monoisotopic mass of 178.09938 Da serves as the primary gateway. Once HRMS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon framework. Finally, 2D NOESY NMR or X-ray crystallography is employed to determine the exact cis/trans ratio by measuring the spatial proximity of the protons on the cyclobutane ring [4].

AnalyticalLogic Target Target: C11H14O2 MW: 178.23 g/mol HRMS HRMS (ESI+) Exact Mass: 178.099 Da Target->HRMS Formula Verification NMR1H 1H NMR Proton Environments Target->NMR1H Functional Group ID NMR13C 13C NMR Carbon Framework Target->NMR13C Skeleton Verification XRay X-Ray / NOESY Stereochemistry Target->XRay Cis/Trans Ratio

Caption: Self-validating analytical workflow for confirming the C11H14O2 molecular formula.

References

  • C11H14O2 - Explore - PubChemLite Source: PubChem (National Institutes of Health) URL:[Link]

The Rising Potential of Methoxyphenyl Cyclobutanol Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The confluence of unique structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic agents with enhanced efficacy and refined pharmacological profiles. This guide delves into the promising class of methoxyphenyl cyclobutanol derivatives, a scaffold that synergistically combines the conformational rigidity of the cyclobutane ring with the proven bioactivity of the methoxyphenyl moiety. The cyclobutane core, a strained four-membered carbocycle, offers a unique three-dimensional geometry that can improve metabolic stability, binding affinity, and selectivity by acting as a conformationally restricted isostere.[1][2][3] Concurrently, the methoxyphenyl group is a well-established pharmacophore found in numerous FDA-approved drugs, known to modulate a wide array of biological targets through critical receptor-binding interactions and influence on pharmacokinetic properties.[4][5][6][7][8] This document provides a comprehensive exploration of the synthesis, potential biological activities, and therapeutic targets of these derivatives, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

Introduction: Bridging Structural Rigidity and Biological Function

The quest for novel chemical entities with superior therapeutic indices is a central theme in drug discovery. Success often hinges on the strategic design of molecules that possess both a unique structural architecture and functional groups capable of precise interactions with biological targets. Methoxyphenyl cyclobutanol derivatives represent a compelling area of investigation, born from the strategic fusion of two pharmacologically significant building blocks.

  • The Cyclobutane Scaffold: Increasingly utilized in medicinal chemistry, the cyclobutane ring's puckered, rigid conformation provides a distinct advantage over more flexible aliphatic or aromatic linkers.[2][3] This rigidity can lock a molecule into its most active conformation, reduce off-target effects, and enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.[2][9] Its utility is validated by its presence in marketed drugs such as the anticancer agent Carboplatin and the androgen receptor antagonist Apalutamide.[9][10]

  • The Methoxyphenyl Moiety: This functional group is a cornerstone of medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor, influence the electronics of the aromatic ring, and provide steric bulk to guide molecular orientation within a binding pocket. Furthermore, its metabolic fate, often involving O-demethylation, can be leveraged to design prodrugs or modulate a compound's pharmacokinetic profile.[11][12] Its prevalence is seen in drugs targeting a wide range of diseases, from inflammation to cancer.[8][13]

This guide aims to provide a deep technical overview of the potential therapeutic applications of methoxyphenyl cyclobutanol derivatives, focusing on their synthesis, plausible mechanisms of action in oncology and inflammation, and the experimental workflows required for their evaluation.

Synthesis Strategies: Constructing the Core Scaffold

The efficient synthesis of the methoxyphenyl cyclobutanol core is critical for exploring the chemical space and establishing robust structure-activity relationships. The primary and most effective method for constructing the cyclobutane ring is the [2+2] cycloaddition reaction.[14][15]

A generalized synthetic workflow involves the cycloaddition of a methoxy-substituted vinyl ether or a similar alkene with a suitable ketene or allene, followed by functional group manipulation to yield the desired cyclobutanol derivative.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization A Methoxyphenyl-Substituted Alkene C [2+2] Cycloaddition A->C Reagents: Lewis Acid or High Pressure B Ketene or Allene Precursor B->C D Cyclobutanone Intermediate C->D Key Ring Formation E Reduction/Grignard Addition D->E Reagents: NaBH4 or R-MgBr F Methoxyphenyl Cyclobutanol Core E->F Yields Alcohol G Further Derivatization (e.g., amination, esterification) F->G H Final Library of Derivatives G->H

Caption: Generalized workflow for the synthesis of methoxyphenyl cyclobutanol derivatives.

This approach offers modularity, allowing for the introduction of diversity at multiple points: the substitution pattern on the methoxyphenyl ring, the substituents on the alkene, and the functional groups introduced after the formation of the cyclobutanol core.[15]

Potential Therapeutic Applications & Mechanisms of Action

The unique hybrid structure of methoxyphenyl cyclobutanol derivatives suggests their potential utility across several therapeutic areas, most notably in oncology and anti-inflammatory applications.

Anticancer Activity

The cyclobutane scaffold is present in several anticancer agents, and its rigid nature can be exploited to target key proteins involved in cancer progression.[9]

  • Integrin Antagonism: Integrins, particularly the β3 subfamily, are cell surface receptors crucial for cancer proliferation and metastasis.[16] The rigid cyclobutane scaffold can serve as a constrained mimic of the Arg-Gly-Asp (RGD) motif, enabling potent antagonism of αvβ3 and αIIbβ3 integrins. This dual antagonism could inhibit multiple mechanisms of tumor cell survival and dissemination.[16]

  • Enzyme Inhibition: Many methoxyphenyl-containing molecules are potent enzyme inhibitors.[6][7][17] Derivatives of this class could be designed to target key cancer-related enzymes such as casein kinase 2 (CSNK2A) or mutant isocitrate dehydrogenase 1 (IDH1), where specific substitutions on the cyclobutane ring could enhance selectivity and potency.[7][9]

  • Induction of Apoptosis: Disruption of the cell cycle is a hallmark of many effective chemotherapeutics. By acting as tubulin polymerization inhibitors, certain cyclobutane-containing natural products induce apoptosis.[1] Methoxyphenyl cyclobutanol derivatives could plausibly adopt a conformation that binds to the colchicine site of tubulin, leading to G2/M cell cycle arrest and programmed cell death.

G A Methoxyphenyl Cyclobutanol Derivative B Tubulin Binding (Colchicine Site) A->B C Inhibition of Microtubule Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Activation of Apoptotic Pathway (e.g., p53, Caspases) E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Plausible anticancer mechanism via tubulin polymerization inhibition.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Methoxyphenyl derivatives have shown significant promise as anti-inflammatory agents.[8]

  • Inhibition of Inflammatory Mediators: A key mechanism could be the suppression of nitric oxide (NO) production and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages.[6][8]

  • Down-regulation of NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Methoxyphenyl-based chalcones have been shown to decrease the expression of NF-κB and its upstream activator, phosphorylated IκB.[8] Docking studies suggest that these compounds may inhibit IKKβ, a critical kinase in the NF-κB signaling cascade.[8] It is highly probable that methoxyphenyl cyclobutanol derivatives could operate through a similar mechanism.

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel compounds requires robust and reproducible experimental protocols. The following are standard, self-validating methodologies critical for the initial assessment of methoxyphenyl cyclobutanol derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). It measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, CCRF-CEM) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer drugs.[18]

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[9]

  • Cell Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Rehydrate the cells with PBS and then incubate them with a staining solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Structure-Activity Relationship (SAR) and Pharmacokinetic Insights

Systematic modification of the methoxyphenyl cyclobutanol scaffold is essential to optimize biological activity and drug-like properties.

Representative Structure-Activity Relationship (SAR) Analysis

The following table outlines hypothetical SAR trends based on established medicinal chemistry principles applied to this scaffold.

Modification AreaChangeExpected Impact on ActivityRationale
Methoxyphenyl Ring Position of -OCH3 (ortho, meta, para)High Impact The position alters the electronic distribution and steric profile, critically affecting binding pocket interactions and hydrogen bonding potential.[4]
Addition of a second -OCH3 groupVariable Can increase potency by filling a hydrophobic pocket but may also increase metabolic liability or reduce solubility.
Replacement with -OH, -F, or -CF3High Impact Alters hydrogen bonding capacity (-OH), metabolic stability (-F), and electronic properties (-CF3), allowing for fine-tuning of potency and pharmacokinetics.
Cyclobutanol Ring Stereochemistry (cis/trans isomers)High Impact The rigid cyclobutane ring's stereochemistry dictates the spatial orientation of substituents, which is crucial for precise target engagement.[2]
Hydroxyl group position/orientationModerate to High The -OH group can act as a key hydrogen bond donor/acceptor. Its position and axial/equatorial orientation are critical.
Addition of other substituents (e.g., amine)High Impact Introduces new interaction points (e.g., salt bridges with an amine), potentially increasing potency and altering physicochemical properties.[15]
Pharmacokinetic Considerations
  • Metabolic Stability: The cyclobutane ring itself is generally resistant to metabolic degradation, which can improve a compound's half-life compared to more flexible alkyl linkers.[2][9]

  • Metabolism of the Methoxyphenyl Group: The primary metabolic pathway for the methoxyphenyl moiety is O-demethylation by cytochrome P450 enzymes to the corresponding phenol, followed by conjugation (glucuronidation or sulfation).[11][12] This can lead to rapid clearance but also offers an opportunity for prodrug design. Understanding this metabolic profile is crucial for optimizing in vivo exposure.[11]

Future Directions and Conclusion

The exploration of methoxyphenyl cyclobutanol derivatives is still in its nascent stages, offering a fertile ground for discovery. Future research should focus on:

  • Library Synthesis: Building diverse chemical libraries by varying the substitution patterns on both the aromatic and cyclobutane rings to perform comprehensive SAR studies.[15]

  • Target Identification: Moving beyond phenotypic screening to identify the specific protein targets and signaling pathways modulated by the most active compounds.

  • In Vivo Evaluation: Advancing lead candidates into preclinical animal models for efficacy, pharmacokinetic, and toxicology studies.

References

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
  • BenchChem. (n.d.). Applications of Cyclobutane Derivatives in Cancer Research: Application Notes and Protocols.
  • MDPI. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.
  • PubMed. (2025, August 4). Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death.
  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties.
  • PMC. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
  • PubMed. (2007, April 15). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds.
  • PMC. (n.d.). Selected synthetic strategies to cyclophanes.
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • ResearchGate. (2026, January 22). Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat.
  • PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • PubMed. (2023, April 24). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats.
  • MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate.
  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Royal Society of Chemistry. (n.d.). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
  • ResearchGate. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
  • Google Patents. (n.d.). WO1998008837A1 - Phenylbutanol derivatives, methods for their preparation and pharmaceutical compositions thereof.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives.
  • PubMed. (2021, February 15). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells.
  • PubMed. (2022, November 16). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors.

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Escaping Flatland: An In-Depth Guide to Cyclobutane Ring Strain Theory and Its Applications in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the pharmaceutical industry shifts toward molecules with higher sp³ character to improve clinical success rates, the cyclobutane ring has emerged as a critical structural motif. Despite its inherent thermodynamic instability, the unique physicochemical properties of this four-membered carbocycle offer unparalleled advantages in medicinal chemistry, including conformational restriction, enhanced metabolic stability, and precise vector projection. As a Senior Application Scientist, I have structured this whitepaper to bridge the fundamental physics of cyclobutane ring strain with actionable, field-proven methodologies for its synthesis and integration into modern drug discovery workflows.

The Physics of Ring Strain: A Thermodynamic Balancing Act

To leverage cyclobutane in drug design, we must first understand the causality behind its structural behavior. Cycloalkanes are subject to two primary forces of instability: Angle Strain (Baeyer Strain) , caused by the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, and Torsional Strain (Pitzer Strain) , caused by the electrostatic repulsion of eclipsed electrons on adjacent atoms[1][2].

If cyclobutane were a perfectly planar square, its internal bond angles would be 90°, and all eight C-H bonds would be perfectly eclipsed. This theoretical planar state would result in massive torsional strain[1][3]. To mitigate this, the molecule undergoes a conformational shift, adopting a "puckered" or "butterfly" geometry.

By bending approximately 25° to 35° out of plane, the hydrogen atoms shift away from an eclipsed conformation into a staggered arrangement[3][4]. This reduces torsional strain but comes at a structural cost: the C-C-C bond angles are further compressed from 90° to approximately 88°, increasing the angle strain[2][4]. The resulting strain energy of ~26.3 kcal/mol represents the thermodynamic minimum of this delicate balancing act[1][5].

ConformationalDynamics Planar Planar Cyclobutane (Theoretical) Angle: 90° Torsional High Torsional Strain (Eclipsed C-H Bonds) Planar->Torsional Puckering Puckering Mechanism (Out-of-plane bend ~25°) Torsional->Puckering Driving Force AngleStrain Increased Angle Strain (Angle: ~88°) Puckering->AngleStrain Structural Cost TorsionalRelief Decreased Torsional Strain (Staggered C-H Bonds) Puckering->TorsionalRelief Energetic Benefit Thermodynamic Thermodynamic Minimum (Strain: 26.3 kcal/mol) AngleStrain->Thermodynamic TorsionalRelief->Thermodynamic

Caption: Thermodynamic balancing act of cyclobutane puckering.

Quantitative Strain Comparison

To contextualize cyclobutane's instability, we evaluate it against other common cycloalkanes. The data below illustrates how ring size dictates the primary driver of strain[6][7][8].

CycloalkaneRing SizeIdeal AngleActual AngleStrain Energy (kcal/mol)Primary Strain Driver
Cyclopropane 3109.5°60°27.6 - 28.1Angle Strain
Cyclobutane 4109.5°~88° (Puckered)26.3 - 26.9Angle & Torsional Strain
Cyclopentane 5109.5°102° - 106°6.2 - 7.1Torsional Strain
Cyclohexane 6109.5°109.5°0 - 1.3None (Chair Conformation)

Strategic Applications in Medicinal Chemistry

Why introduce a highly strained, 26.3 kcal/mol ring into a drug candidate? The answer lies in the precise control over molecular geometry and pharmacokinetics.

Conformational Restriction and Entropic Optimization

Flexible aliphatic linkers suffer from a high entropic penalty upon binding to a target protein because multiple rotatable bonds must be "frozen" into a single bioactive conformation[6][9]. By replacing a flexible chain or a gem-dimethyl group with a cyclobutane ring, medicinal chemists pre-organize the molecule. The rigid, puckered structure locks the pharmacophores into the correct spatial orientation, drastically reducing the entropic penalty of binding and enhancing target affinity[9][10].

Metabolic Stability and Bioisosterism

Aromatic rings and cyclohexanes are frequent liabilities in drug development due to their susceptibility to cytochrome P450-mediated oxidation. The cyclobutane ring serves as an excellent bioisostere for these groups[9]. Despite its strain, the cyclobutane C-C bonds (length ~1.56 Å) are surprisingly inert to oxidative metabolism[6][9]. A landmark example is the development of the IDH1 inhibitor Ivosidenib (Tibsovo) . Early leads suffered from rapid metabolic clearance at a cyclohexyl moiety. Replacing the cyclohexane with a difluorocyclobutane ring maintained the necessary steric bulk while shifting the metabolic stability into a highly favorable, low-clearance profile[10].

Experimental Methodology: Synthesis and Validation

The most robust and atom-economical method for constructing the cyclobutane scaffold is the [2+2] photocycloaddition of olefins[11][12]. Because thermal [2+2] cycloadditions are symmetry-forbidden by Woodward-Hoffmann rules, photochemical excitation is required to promote an electron to the LUMO, allowing the reaction to proceed[13].

The following protocol is designed as a self-validating system . The analytical steps are not merely observations; they are integrated checkpoints that confirm the mechanistic success of the preceding chemical transformations.

Protocol: Photocatalytic [2+2] Cycloaddition for Cyclobutane Synthesis

Step 1: Reaction Assembly (Pre-organization)

  • Action: In a flame-dried Schlenk tube, dissolve the enone substrate (1.0 equiv) and the alkene partner (3.0 equiv) in anhydrous, degassed acetonitrile (0.1 M). Add an Ir-based photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%).

  • Causality: Degassing via freeze-pump-thaw is critical. Oxygen is a potent triplet quencher and will intercept the excited state of the photocatalyst, halting the reaction.

Step 2: Photochemical Irradiation (Activation)

  • Action: Irradiate the stirring mixture with 400 nm blue LEDs at ambient temperature for 12–24 hours.

  • Causality: The 400 nm wavelength selectively excites the Ir-catalyst without causing direct, destructive UV excitation of the organic substrates, ensuring high chemoselectivity[12].

Step 3: In-Process Monitoring (Primary Validation)

  • Action: Monitor the reaction via LC-MS and TLC.

  • Causality: The disappearance of the enone chromophore indicates successful conversion. If the enone persists, it suggests catalyst degradation or oxygen contamination.

Step 4: Workup and Purification

  • Action: Quench the reaction by exposing it to air and removing the solvent in vacuo. Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 5: Structural Elucidation (Secondary Validation)

  • Action: Analyze the purified adduct using ¹H-NMR and X-Ray Crystallography.

  • Causality: This is the critical self-validating step. In ¹H-NMR, the coupling constants (J) of the cyclobutane ring protons will confirm stereochemistry (typically J = 8–10 Hz for cis relationships, and J = 2–5 Hz for trans relationships). X-ray crystallography will definitively confirm the ~25° pucker angle and the exact vector projection of the substituents[14][15].

Photocycloaddition Substrates Olefin Precursors (Enone + Alkene) Irradiation Photocatalysis (LED Irradiation) Substrates->Irradiation Excited Excited State [2+2] Addition Irradiation->Excited Adduct Cyclobutane Scaffold Excited->Adduct C-C Bond Formation Validation Validation (NMR & X-Ray) Adduct->Validation

Caption: Standard workflow for [2+2] photocycloaddition synthesis.

Conclusion

The cyclobutane ring is far more than a strained chemical curiosity; it is a highly tunable vector in drug discovery. By understanding the thermodynamic interplay between angle and torsional strain, researchers can exploit cyclobutane's puckered geometry to lock molecules into bioactive conformations, escape the "flatland" of planar aromatics, and engineer robust metabolic stability. When coupled with modern, self-validating photochemical synthesis protocols, the cyclobutane motif stands as a premier tool for next-generation drug development.

References

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane, masterorganicchemistry.com,[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates, nih.gov,[Link]

  • 4.4: Conformations of Cycloalkanes, libretexts.org,[Link]

  • Ring Conformation, chemistrytalk.org, [Link]

  • Cycloalkanes, ic.ac.uk,[Link]

  • Ring strain, wikipedia.org,[Link]

  • Calculation of Ring Strain In Cycloalkanes, masterorganicchemistry.com,[Link]

  • 12.4: Strain in Cycloalkane Rings, libretexts.org,[Link]

  • 2.11 Conformations of Cycloalkanes, pressbooks.pub,[Link]

  • a) Scope of the [2+2] photocycloaddition, researchgate.net,[Link]

  • Eur J Org Chem - 2019 - Sarkar - 2 2 Photochemical Cycloaddition in Organic Synthesis, scribd.com,[Link]

  • In situ observation of a stepwise [2 + 2] photocycloaddition process using fluorescence spectroscopy, springernature.com,[Link]

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An In-depth Technical Guide to the Solubility of 3-(4-Methoxyphenyl)cyclobutanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter in drug development and chemical synthesis. It governs fundamental processes including reaction kinetics, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Methoxyphenyl)cyclobutanol, a valuable building block in medicinal chemistry. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and formulation scientists, offering the foundational knowledge and practical methodologies required to effectively utilize 3-(4-Methoxyphenyl)cyclobutanol in their work.

Introduction: The Significance of Solubility

Understanding the solubility of a chemical compound is not merely an academic exercise; it is a cornerstone of practical chemistry. For a molecule like 3-(4-Methoxyphenyl)cyclobutanol, which possesses both polar and non-polar characteristics, its interaction with a solvent dictates its utility. Whether selecting a solvent for a Grignard reaction, designing a chromatographic purification, or developing a crystallization procedure for a key intermediate, solubility data is the guiding metric. Poor solubility can lead to low reaction yields, challenging purifications, and difficulties in formulation, ultimately impacting the efficiency and economic viability of a chemical process[1][2]. This guide provides the theoretical framework and practical tools to predict, determine, and apply the solubility of 3-(4-Methoxyphenyl)cyclobutanol.

Physicochemical Profile of 3-(4-Methoxyphenyl)cyclobutanol

To understand the solubility of 3-(4-Methoxyphenyl)cyclobutanol, we must first examine its molecular structure and inherent physicochemical properties. The molecule is comprised of three key regions that influence its interaction with solvents:

  • The Polar Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar, protic solvents[3].

  • The Phenyl and Methoxy Groups (-C₆H₄OCH₃): The aromatic ring offers potential for π-π stacking interactions, while the ether linkage provides a polar, aprotic site. The methoxy group enhances lipophilicity compared to a simple phenol[4].

  • The Non-Polar Cyclobutane Ring: This carbocyclic moiety is hydrophobic and will preferentially interact with non-polar solvents through van der Waals forces[5].

The balance between the hydrophilic hydroxyl group and the lipophilic methoxyphenyl and cyclobutyl components dictates the compound's overall solubility profile.

Table 1: Predicted Physicochemical Properties of 3-(4-Methoxyphenyl)cyclobutanol

PropertyPredicted Value/InformationSignificance for Solubility
Molecular Formula C₁₁H₁₄O₂Provides the basis for molecular weight.
Molecular Weight 178.23 g/mol Influences the mass-to-volume ratio in solution.
Appearance Likely a white to off-white solidPhysical state at ambient temperature.
Predicted logP ~2.0 - 2.5Indicates a moderate lipophilicity, suggesting solubility in a range of organic solvents but limited aqueous solubility.[6]
Hydrogen Bond Donors 1 (from the -OH group)Key for solubility in protic solvents like alcohols.[3]
Hydrogen Bond Acceptors 2 (from the -OH and -OCH₃ oxygens)Allows for interaction with a broader range of polar solvents.

Theoretical Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a foundational principle in solubility, referring to the similarity of intermolecular forces between the solute and solvent.[7] Dissolution is a thermodynamic process governed by the Gibbs free energy change, which involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[8] A solution forms when the energy released from the new solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions.

For 3-(4-Methoxyphenyl)cyclobutanol, we can predict its solubility based on the polarity of the solvent:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl group of the solute. The alkyl portion of the alcohols can also interact favorably with the non-polar regions of the molecule. Therefore, high solubility is predicted in these solvents.[3][9]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting with the solute's hydroxyl group. They are effective at dissolving compounds with a mix of polar and non-polar character. Good to moderate solubility is expected.[9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the hydrocarbon backbone of the solute will interact favorably, the highly polar hydroxyl group will be poorly solvated, leading to predicted low solubility.[9][10]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a crystalline compound is the Saturation Shake-Flask Method .[11][12][13] This method ensures that the solution has reached a thermodynamic equilibrium with the excess solid, providing a true measure of solubility at a given temperature.[14][15]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is based on established guidelines and best practices for determining thermodynamic solubility.[11][16]

Materials:

  • 3-(4-Methoxyphenyl)cyclobutanol (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Centrifuge

  • Syringes (glass or polypropylene)

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 3-(4-Methoxyphenyl)cyclobutanol to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Causality: Using an excess of solid is critical to ensure that the resulting solution is saturated and in equilibrium with the solid phase.[11]

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vial for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

    • Causality: The equilibration time is crucial. Insufficient time leads to an underestimation of solubility (apparent solubility), while excessively long times could risk compound degradation.[11][14] Preliminary time-point studies are recommended to determine the point at which concentration platues.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials at a moderate speed to pellet the remaining solid.

    • Causality: This step ensures a clear supernatant, preventing undissolved solid particles from being carried over, which would artificially inflate the measured solubility.[12][15]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical final step to remove any fine particulate matter that was not pelleted during centrifugation. The filter must be chemically compatible with the solvent and non-binding to the solute.

  • Dilution and Quantification: Accurately dilute the filtered saturate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of 3-(4-Methoxyphenyl)cyclobutanol in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared using solutions of known concentrations.[12][17]

  • Data Reporting: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature.[12]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC F->G H 8. Calculate & Report Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile and Solvent Selection

Based on the theoretical principles discussed, a qualitative solubility profile can be predicted. This serves as a practical guide for solvent selection in various applications.

Table 2: Predicted Qualitative Solubility of 3-(4-Methoxyphenyl)cyclobutanol

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the -OH group.[3]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to HighGood dipole-dipole interactions and hydrogen bond acceptance.
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very HighStrong hydrogen bond acceptors and can solvate both polar and non-polar moieties effectively.[9]
Non-Polar Toluene, DichloromethaneLow to ModerateFavorable interactions with the aromatic and alkyl parts, but poor solvation of the -OH group.
Highly Non-Polar Hexane, HeptaneVery LowDominated by weak van der Waals forces, unable to overcome the solute-solute interactions of the polar hydroxyl group.[9]

This table can be used to select appropriate solvents for specific tasks:

  • For Reactions: A solvent with high solubility, such as ethanol or acetone, would be a good starting point.

  • For Crystallization: A binary solvent system is often ideal. For example, dissolving the compound in a solvent of high solubility (e.g., ethyl acetate) and then adding a non-polar anti-solvent (e.g., hexane) to induce crystallization.

  • For Chromatography: A mixture of a non-polar solvent (like heptane) and a more polar modifier (like ethyl acetate or isopropanol) would likely provide good separation on a normal-phase silica column.

Factors Influencing Solubility

Several external factors can influence the measured solubility of a compound.[8][10][18]

  • Temperature: For most solid organic compounds, solubility increases with temperature.[18][19] This is because the dissolution process is often endothermic, and the increased thermal energy helps overcome the crystal lattice energy of the solid.[8][10]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and, consequently, a different solubility.[20] It is crucial to characterize the solid form used in solubility studies.

  • Purity of Solute and Solvent: Impurities can affect solubility, sometimes increasing it (e.g., through eutectic formation) or decreasing it. Using high-purity materials is essential for obtaining accurate and reproducible data.[1]

Safety, Handling, and Disposal

As a matter of good laboratory practice, 3-(4-Methoxyphenyl)cyclobutanol should be handled with care. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous chemical.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For a similar compound, 3-(4-bromophenyl)cyclobutanol, refrigeration is recommended.

  • Disposal: Dispose of waste material and contaminated solvents in accordance with local, state, and federal regulations. Do not dispose of down the drain.

All organic solvents mentioned in this guide have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

References

  • Ng, B., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

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  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

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  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

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  • Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

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  • Purdue University. (n.d.). Alcohols and Ethers. [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Domanska, U., et al. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 53(11), 2636-2642. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. [Link]

  • Scribd. (n.d.). Solubility Determination Methods in USP. [Link]

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  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (Thesis/Dissertation). OSTI.GOV. [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)propanal. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(4-hydroxy-3-methoxyphenyl)-1-butanol. [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [Link]

  • Cheméo. (n.d.). Cyclobutanol (CAS 2919-23-5) - Chemical & Physical Properties. [Link]

  • FooDB. (2010, April 8). Showing Compound Homovanillyl alcohol (FDB018391). [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-[(4-Methoxyphenyl)methoxy]-3-(phenylmethoxy)-2-propanol. [Link]

  • Jouyban, A., et al. (2020). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 26(1), 1-13. [Link]

  • Jouyban, A. (Ed.). (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

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An In-depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As novel molecular scaffolds are explored in drug discovery and materials science, a thorough understanding of their chemical safety profiles is paramount. 3-(4-Methoxyphenyl)cyclobutanol is a compound of interest, incorporating a substituted aromatic ring and a strained cyclobutanol moiety. While specific toxicological data for this exact molecule is not widely available, a robust safety protocol can be developed by analyzing its structural components and data from analogous compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of 3-(4-Methoxyphenyl)cyclobutanol, grounded in established chemical safety principles and data from structurally related molecules.

Part 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a conservative and thorough risk assessment. In the absence of a specific Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)cyclobutanol, we infer its potential hazards from the closely related analogue, 3-(4-Methoxyphenyl)cyclobutan-1-one, as well as other aromatic alcohols.[1][2]

The primary anticipated hazards are summarized below.

Hazard Class GHS Pictogram Signal Word Hazard Statement Rationale & Causality
Acute Toxicity (Oral) alt text Warning H302: Harmful if swallowed.[1]Aromatic compounds can exhibit systemic toxicity upon ingestion. The methoxyphenyl group may influence metabolic pathways, leading to harmful effects.
Skin Irritation alt text Warning H315: Causes skin irritation.[1][2]Aromatic alcohols can defat the skin, leading to irritation, redness, and dermatitis upon prolonged or repeated contact.[3]
Eye Irritation alt text Warning H319: Causes serious eye irritation.[1][2][4]Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.[5]
Respiratory Irritation alt text Warning H335: May cause respiratory irritation.[1]Inhalation of dust or aerosols may irritate the mucous membranes and respiratory tract.
Combustibility NoneWarning H227: Combustible liquid/solid.[4][6][7]Like many organic compounds, it is expected to be combustible and can ignite if exposed to a sufficient heat source.

Disclaimer: This assessment is based on data from structurally similar compounds. All laboratory work should proceed with the assumption that these hazards are present until specific toxicological data becomes available.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls to contain the hazard at its source and personal protective equipment as the final barrier.

Engineering Controls: The Primary Defense

The single most important engineering control is the use of a properly functioning chemical fume hood . All manipulations of 3-(4-Methoxyphenyl)cyclobutanol, including weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent the inhalation of dusts or vapors and to contain potential spills.[8] Ensure the sash is kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): A Self-Validating System

The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected to protect against specific workplace hazards.[9][10][11] The following PPE is mandatory when handling this compound.

Protection Type Required Equipment Rationale & Field-Proven Insights
Eye & Face Chemical Splash Goggles (ANSI Z87.1 certified).[9][10]Protects against splashes and dust, which can cause serious eye irritation. For larger quantities (>50 mL), a full face shield should be worn in addition to goggles for maximum protection.[9][11]
Hand Chemical-Resistant Gloves (Nitrile or Neoprene).[12]Protects against skin irritation. Nitrile offers excellent resistance to a broad range of chemicals, including alcohols.[12][13] Double-gloving is recommended for extended operations. Crucially, gloves must be inspected before use and changed immediately if contamination is suspected.
Body Flame-Resistant Laboratory Coat.Provides a barrier against spills and splashes on the body and clothing. Must be kept fully buttoned.
Footwear Closed-toe shoes.Protects feet from spills. Open-toed shoes or sandals are strictly prohibited in the laboratory.[9]
Glove Selection Causality

There is no universal glove material. The choice of nitrile or neoprene is based on their proven resistance to alcohols and many organic solvents.[12] Natural rubber (latex) can degrade when exposed to certain organic compounds and can cause allergic reactions. Always consult a glove manufacturer's compatibility chart for specific chemicals if available.

Part 3: Standard Operating Procedures (SOPs)

Adherence to established protocols minimizes risk during routine handling.

General Handling and Workflow

The following diagram outlines the standard workflow for handling 3-(4-Methoxyphenyl)cyclobutanol, designed to minimize exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Don all required PPE prep2 Verify fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh compound on analytical balance prep3->handle1 handle2 Carefully transfer to reaction vessel handle1->handle2 handle3 Add solvent and proceed with experiment handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of contaminated waste in labeled hazardous waste container clean1->clean2 clean3 Remove PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Standard workflow for handling 3-(4-Methoxyphenyl)cyclobutanol.

Storage Requirements

Proper storage is essential for maintaining chemical integrity and safety.

  • Container: Store in a tightly sealed, clearly labeled container.[14][15]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[12][15]

  • Incompatibilities: Keep away from strong oxidizing agents, heat sources, sparks, and open flames.[4][7][15]

  • Segregation: Store separately from incompatible materials to prevent hazardous reactions.

Part 4: Emergency Procedures

Preparedness is key to mitigating the impact of an incident.[16] All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Personal Exposure
Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][5][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][17] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air.[5][7][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [1][4][5] Rinse mouth thoroughly with water.[1][5] Never give anything by mouth to an unconscious person.[8] Call a poison control center or seek immediate medical attention.[1][6]
Chemical Spill Response

For minor spills (<100 mL or 100 g) that you are trained and equipped to handle:

G start SPILL OCCURS alert 1. Alert Personnel & Supervisor Evacuate immediate area if necessary start->alert ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain 3. Contain the Spill Cover with inert absorbent (vermiculite, sand) from outside in ppe->contain ignite Eliminate Ignition Sources (If spill is >500mL or flammable) contain->ignite cleanup 4. Clean Up Spill Use non-sparking tools to collect absorbent into a waste container contain->cleanup decon 5. Decontaminate Area Clean spill surface with soap and water cleanup->decon dispose 6. Dispose of Waste Seal and label container as hazardous waste decon->dispose end Restock Spill Kit & Report Incident dispose->end

Caption: Protocol for responding to a minor chemical spill.

For large spills (>1 L) or any spill you are not comfortable handling: Evacuate the area, close the doors, and contact your institution's emergency response team immediately.[18][19]

Fire Safety

This compound is expected to be combustible.[4][6][7]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][20][21]

  • Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.[6]

  • Action: In case of a small fire, use a suitable fire extinguisher if you are trained to do so. For larger fires, or if the fire is not immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.

Part 5: Waste Disposal

All chemical waste must be treated as hazardous.[22][23]

  • Solid Waste: Collect all contaminated materials (e.g., used gloves, absorbent pads, paper towels) and excess solid chemical in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[14][16]

  • Liquid Waste: Collect waste solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[22][24]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Never dispose of chemical waste down the drain or in the regular trash.[22] Aromatic compounds are subject to stringent environmental regulations.[25]

Conclusion

While 3-(4-Methoxyphenyl)cyclobutanol presents moderate chemical hazards, it can be handled safely by adhering to the principles of risk assessment, exposure minimization, and emergency preparedness. The cornerstones of this safety protocol are the consistent use of a chemical fume hood and appropriate PPE, adherence to established handling procedures, and a clear understanding of emergency response actions. By integrating these practices into all experimental workflows, researchers can confidently and safely explore the potential of this and other novel chemical entities.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS. (n.d.). University of Texas Arlington. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

  • How to Quickly Clean Up Unidentified Spills. (2025, December 2). Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved from [Link]

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Thomasnet. Retrieved from [Link]

  • Mastering OSHA PPE Guidelines for Workplace Safety. (2024, February 26). Horton Group. Retrieved from [Link]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. (n.d.). eLCOSH. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • How to Assess Aromatic Compounds for Waste Management. (2026, March 5). Patsnap. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • What are the safety precautions when handling alcohols? (2025, December 18). ZHONGDA. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet - 1-(3,4-Dimethoxyphenyl)butan-2-one. (2025, January 23). Angene Chemical. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-(4-Methoxyphenyl)ethanol. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Effective Use of Alcohol for Aromatic Blending. (2017, November 7). Tisserand Institute. Retrieved from [Link]

  • Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. (2020). Food and Drug Administration Philippines. Retrieved from [Link]

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Methodological & Application

Application Note: Rhodium-Catalyzed Regioselective Ring-Opening of 3-(4-Methoxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the transition-metal-catalyzed C–C bond cleavage of cyclobutanols to access functionalized acyclic scaffolds.

Executive Summary

The controlled cleavage of carbon–carbon single bonds represents a transformative strategy in late-stage functionalization and scaffold hopping. This application note details an optimized protocol for the rhodium(I)-catalyzed ring-opening of 3-(4-methoxyphenyl)cyclobutanol. By leveraging the inherent ring strain of the cyclobutane system (~26 kcal/mol), this methodology provides a mild, atom-economical, and redox-neutral approach to synthesize 3-(4-methoxyphenyl)butanal[1]. The protocol emphasizes mechanistic causality, ensuring that researchers understand the why behind each operational parameter, coupled with self-validating steps to guarantee reproducibility.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful execution of this protocol requires a deep understanding of the catalytic cycle. The transformation is not merely a thermal degradation; it is a precisely orchestrated sequence of organometallic elementary steps[2]:

  • Alkoxide Formation (The Initiation): The reaction begins with the coordination of the cyclobutanol to the active Rh(I) center. The addition of a catalytic base (e.g., Cs2​CO3​ ) is an absolute requirement. It facilitates the deprotonation of the hydroxyl group to form a reactive rhodium cyclobutanolate. Causality: Without this base-mediated deprotonation, the metal cannot sufficiently populate the alkoxide state, and the catalytic cycle stalls entirely.

  • β -Carbon Elimination (The C–C Cleavage): The core C–C bond cleavage occurs via a β -carbon elimination from the rhodium alkoxide. The release of cyclobutane ring strain provides the thermodynamic driving force for this step[3].

  • Regioselectivity & The 4-Methoxyphenyl Effect: Cleavage of the C1–C2 bond is highly regioselective. The electron-donating 4-methoxyphenyl group at the C3 position plays a dual role: it sterically biases the metal insertion and electronically stabilizes the developing partial charge in the transition state. This directs the rhodium migration selectively, preventing unwanted side reactions such as β -hydride elimination[1].

  • Protodemetalation (Product Release): The resulting acyclic alkylrhodium(I) intermediate undergoes protodemetalation via the protonated base (acting as a proton shuttle), releasing the aldehyde product and regenerating the active Rh(I) catalyst[1].

Catalytic Cycle Visualization

Mechanism Rh_Cat Rh(I) Active Catalyst [Rh(cod)(dppp)]+ Alkoxide Rhodium Cyclobutanolate Coordination & Deprotonation Rh_Cat->Alkoxide + 3-(4-Methoxyphenyl)cyclobutanol + Base / - H+ Beta_Elim β-Carbon Elimination (C1–C2 Bond Cleavage) Alkoxide->Beta_Elim Strain-Driven Activation Alkyl_Rh Alkylrhodium(I) Intermediate (Acyclic Framework) Beta_Elim->Alkyl_Rh Regioselective Ring Opening Product_Rel Protodemetalation Aldehyde Formation Alkyl_Rh->Product_Rel + H+ (from protonated base) Product_Rel->Rh_Cat - 3-(4-Methoxyphenyl)butanal

Figure 1: Catalytic cycle for the Rh(I)-catalyzed β-carbon elimination of cyclobutanols.

Quantitative Data: Reaction Optimization

To establish the robustness of this system, various parameters were evaluated. The data below summarizes the critical variables. Note the profound impact of the bidentate ligand and the necessity of the base.

EntryPrecatalystLigand (mol %)Base (mol %)SolventTemp (°C)Yield (%)*
1 [Rh(cod)Cl]2​ (2.5%)PPh 3​ (11%) Cs2​CO3​ (20%)Toluene10035
2 [Rh(cod)Cl]2​ (2.5%)dppp (5.5%) Cs2​CO3​ (20%)Toluene10092
3 [Rh(cod)Cl]2​ (2.5%)dppp (5.5%)NoneToluene100<5
4 [Rh(cod)Cl]2​ (2.5%)dppp (5.5%) Cs2​CO3​ (20%)THF8064

*Yields determined by 1 H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Built-in checks ensure that deviations are caught before the workflow is completed.

Materials & Reagents
  • Substrate: 3-(4-Methoxyphenyl)cyclobutanol (1.0 mmol, strictly dried under high vacuum).

  • Catalyst System: Chloro(1,5-cyclooctadiene)rhodium(I) dimer ( [Rh(cod)Cl]2​ ) and 1,3-Bis(diphenylphosphino)propane (dppp).

  • Base: Cesium carbonate ( Cs2​CO3​ ), oven-dried at 120 °C overnight.

  • Solvent: Anhydrous Toluene (degassed via freeze-pump-thaw x3).

Workflow

Step 1: Active Catalyst Generation (Glovebox Required)

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Rh(cod)Cl]2​ (12.3 mg, 0.025 mmol, 2.5 mol %) and dppp (22.7 mg, 0.055 mmol, 5.5 mol %).

  • Add 1.0 mL of anhydrous toluene.

  • Stir at room temperature for 15 minutes.

  • Self-Validation Check: The suspension will transition into a clear, vibrant yellow/orange solution. This color change confirms successful ligand exchange and the formation of the active monomeric [Rh(cod)(dppp)]+ species. If the solution remains cloudy or brown, the [Rh(cod)Cl]2​ may be degraded.

Step 2: Substrate and Base Addition

  • To the active catalyst solution, add 3-(4-methoxyphenyl)cyclobutanol (178.2 mg, 1.0 mmol, 1.0 equiv) dissolved in 1.0 mL of toluene.

  • Add Cs2​CO3​ (65.2 mg, 0.2 mmol, 20 mol %).

  • Seal the Schlenk tube tightly with a Teflon stopcock and remove it from the glovebox.

Step 3: Thermal Activation

  • Place the sealed Schlenk tube in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base.

  • Allow the reaction to proceed for 12 hours.

Step 4: Reaction Monitoring & Workup

  • Self-Validation Check (TLC): At 12 hours, cool the reaction, unseal under a positive pressure of argon, and take a 10 μ L aliquot. Run a TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.3 , stains dark blue with p -anisaldehyde) should be fully consumed, replaced by a new UV-active spot ( Rf​≈0.55 ) corresponding to the acyclic aldehyde.

  • Dilute the crude mixture with 5 mL of EtOAc and filter through a short pad of silica gel (1 inch in a glass frit) to remove the rhodium catalyst and inorganic salts. Elute with an additional 15 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify via flash column chromatography on silica gel using a gradient of 0% to 10% EtOAc in hexanes.

  • Isolate 3-(4-methoxyphenyl)butanal as a pale yellow oil.

Data Analysis & Expected Results

To validate the structural integrity of the resulting acyclic scaffold, NMR analysis is required. The ring-opening of the secondary cyclobutanol yields an aldehyde.

  • 1 H NMR (400 MHz, CDCl 3​ ) Expected Signals:

    • δ 9.72 (t, J=2.0 Hz, 1H) – Diagnostic aldehyde proton.

    • δ 7.15 (d, J=8.6 Hz, 2H) and δ 6.85 (d, J=8.6 Hz, 2H) – Aromatic protons of the 4-methoxyphenyl group.

    • δ 3.79 (s, 3H) – Methoxy group.

    • δ 3.30 (m, 1H) – Methine proton at C3.

    • δ 2.75-2.60 (m, 2H) – Diastereotopic methylene protons adjacent to the aldehyde (C2).

    • δ 1.28 (d, J=6.8 Hz, 3H) – Newly formed terminal methyl group (C4).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Conversion Moisture in the system quenching the Rh-alkoxide intermediate.Ensure rigorous drying of the cyclobutanol substrate (azeotropic distillation with toluene) and use fresh anhydrous Cs2​CO3​ .
Formation of Ketone Byproducts Isomerization pathways competing with direct protodemetalation[1].Lower the reaction temperature to 80 °C or switch to a more rigid bidentate ligand (e.g., BINAP) to restrict the geometry of the alkylrhodium intermediate.
Black Precipitate Forms Catalyst decomposition to Rh(0) nanoparticles (rhodium black).Ensure the reaction is strictly degassed. Oxygen exposure rapidly oxidizes the phosphine ligands, stripping the metal center.

References

  • Rhodium(I)-Catalyzed Enantioselective Ring-Opening and Isomerization of Cyclobutanols through a (Z)-Unsaturated Ketone Intermediate. Organic Letters, 2023, 25(27), 5151-5156. [1]

  • Enantioselective Rhodium-Catalyzed C–C Bond Activations. CHIMIA, 2010, 64(3), 159-162. [2]

  • Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols. Organic Letters, 2021, 23(24), 9511–9515. [3]

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The Strategic Application of 3-(4-Methoxyphenyl)cyclobutanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality with the Phenylcyclobutanol Scaffold

In the contemporary landscape of drug discovery, the deliberate introduction of three-dimensional (3D) structural motifs is a paramount strategy for enhancing ligand-target interactions, improving physicochemical properties, and exploring novel chemical space.[1][2][3] The cyclobutane ring, in particular, has emerged from a niche curiosity to a valuable scaffold, offering a rigid, puckered conformation that can favorably pre-organize appended pharmacophoric elements, thereby minimizing the entropic penalty upon binding to a biological target.[4][5] This guide focuses on the synthesis and potential applications of a specific, yet versatile building block: 3-(4-Methoxyphenyl)cyclobutanol . The strategic incorporation of the 4-methoxyphenyl group, a common feature in numerous bioactive molecules, onto the cyclobutanol core presents a unique opportunity for medicinal chemists to develop novel therapeutic agents with potentially enhanced potency, selectivity, and metabolic stability.[6]

This document provides detailed protocols for the synthesis of 3-(4-Methoxyphenyl)cyclobutanol and its subsequent functionalization, alongside a discussion of its potential applications in areas such as fragment-based drug discovery (FBDD) and the development of targeted therapies, including kinase and central nervous system (CNS) modulators.[7][8]

Synthesis of the Core Scaffold: 3-(4-Methoxyphenyl)cyclobutanol

While a direct, one-pot synthesis of 3-(4-Methoxyphenyl)cyclobutanol is not extensively documented in a single literature source, a reliable and scalable two-step approach can be readily devised from commercially available starting materials. This strategy involves the synthesis of the key intermediate, 3-(4-Methoxyphenyl)cyclobutan-1-one[9], followed by its stereoselective reduction.

Part 1: Synthesis of 3-(4-Methoxyphenyl)cyclobutan-1-one

The synthesis of 3-aryl-cyclobutanones can be achieved through various methods, including the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate styrene derivative. A common and effective laboratory-scale synthesis involves the reaction of 4-methoxystyrene with dichloroketene, generated in situ from dichloroacetyl chloride, followed by reductive dechlorination.

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)cyclobutan-1-one

Materials:

  • 4-Methoxystyrene

  • Dichloroacetyl chloride

  • Triethylamine

  • Zinc dust

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • [2+2] Cycloaddition:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxystyrene (1.0 eq) in anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous diethyl ether or THF via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Dichlorocyclobutanone Intermediate:

    • Filter the reaction mixture to remove the triethylammonium hydrochloride salt.

    • Wash the filtrate sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-3-(4-methoxyphenyl)cyclobutan-1-one. This intermediate can be used in the next step without further purification.

  • Reductive Dechlorination:

    • In a separate flask, suspend zinc dust (excess, ~5 eq) in a mixture of diethyl ether or THF and acetic acid.

    • Add the crude dichlorocyclobutanone intermediate to the zinc suspension.

    • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove excess zinc.

    • Wash the filtrate with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(4-Methoxyphenyl)cyclobutan-1-one.

Expected Outcome:

This procedure should yield the desired cyclobutanone as a solid or oil. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

cluster_synthesis Synthesis of 3-(4-Methoxyphenyl)cyclobutan-1-one 4-Methoxystyrene 4-Methoxystyrene Cycloaddition [2+2] Cycloaddition 4-Methoxystyrene->Cycloaddition Dichloroacetyl_chloride Dichloroacetyl_chloride Dichloroacetyl_chloride->Cycloaddition Triethylamine Triethylamine Triethylamine->Cycloaddition Dichlorocyclobutanone 2,2-Dichloro-3-(4-methoxyphenyl) cyclobutan-1-one Cycloaddition->Dichlorocyclobutanone Dechlorination Reductive Dechlorination Dichlorocyclobutanone->Dechlorination Zinc_dust Zinc_dust Zinc_dust->Dechlorination Acetic_acid Acetic_acid Acetic_acid->Dechlorination Final_Product 3-(4-Methoxyphenyl)cyclobutan-1-one Dechlorination->Final_Product

Caption: Workflow for the synthesis of the key cyclobutanone intermediate.

Part 2: Reduction to 3-(4-Methoxyphenyl)cyclobutanol

The reduction of the cyclobutanone to the corresponding cyclobutanol can be readily achieved using standard hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reduction. Studies on the reduction of 3-substituted cyclobutanones have shown that the hydride attack generally occurs from the face opposite to the substituent, leading to the cis-alcohol as the major product.[3][10][11][12]

Protocol 2: Reduction of 3-(4-Methoxyphenyl)cyclobutan-1-one

Method A: Using Sodium Borohydride (NaBH₄)

Materials:

  • 3-(4-Methoxyphenyl)cyclobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve 3-(4-Methoxyphenyl)cyclobutan-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Acidify the mixture to pH ~5-6 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford 3-(4-Methoxyphenyl)cyclobutanol.

Method B: Using Lithium Aluminum Hydride (LiAlH₄) - For experienced personnel only

Materials:

  • 3-(4-Methoxyphenyl)cyclobutan-1-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C.

  • Reduction:

    • Slowly add a solution of 3-(4-Methoxyphenyl)cyclobutan-1-one (1.0 eq) in anhydrous diethyl ether or THF via a dropping funnel.

    • After the addition, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up (Fieser work-up):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (x mL), 15% aqueous NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the mixture and wash the solid with diethyl ether or THF.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Expected Outcome and Stereochemistry:

Both methods will yield 3-(4-Methoxyphenyl)cyclobutanol. The reduction is expected to be diastereoselective, with the cis-isomer, where the hydroxyl group and the 4-methoxyphenyl group are on the same face of the cyclobutane ring, being the major product.[3][10] The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Reducing Agent Typical Solvent Reaction Temperature Stereoselectivity (cis:trans)
NaBH₄ Methanol, Ethanol0 °C to RTGood to Excellent (typically >90:10)
LiAlH₄ Diethyl ether, THF0 °C to RTGood to Excellent (typically >90:10)
Table 1: Comparison of reducing agents for the synthesis of 3-(4-Methoxyphenyl)cyclobutanol.

Characterization of 3-(4-Methoxyphenyl)cyclobutanol

The synthesized product should be thoroughly characterized to confirm its structure and purity.

  • ¹H NMR: Expect signals for the aromatic protons of the 4-methoxyphenyl group (two doublets in the aromatic region), a methoxy singlet, and complex multiplets for the cyclobutane ring protons, including the proton attached to the carbon bearing the hydroxyl group.

  • ¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon, and the carbons of the cyclobutane ring.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 3-(4-Methoxyphenyl)cyclobutanol should be observed.

Applications in Medicinal Chemistry

The 3-(4-methoxyphenyl)cyclobutanol scaffold is a promising starting point for the development of a wide range of therapeutic agents. Its utility stems from the combination of the conformationally restricted cyclobutane core and the electronically and sterically defined 4-methoxyphenyl substituent.

Fragment-Based Drug Discovery (FBDD)

The relatively low molecular weight and three-dimensional nature of 3-(4-methoxyphenyl)cyclobutanol make it an ideal candidate for inclusion in fragment libraries for FBDD campaigns.[1][2][13] The hydroxyl group provides a convenient vector for fragment evolution, allowing for the synthesis of larger, more potent molecules through fragment growing, linking, or merging strategies. The 4-methoxyphenyl group can occupy hydrophobic pockets in a target protein, while the cyclobutane scaffold provides a rigid framework for optimal positioning.

cluster_fbdd Fragment-Based Drug Discovery Workflow Fragment_Screening Fragment Screening (e.g., NMR, SPR, X-ray) Hit_Identification Hit Identification (3-(4-Methoxyphenyl)cyclobutanol) Fragment_Screening->Hit_Identification Fragment_Growing Fragment Growing Hit_Identification->Fragment_Growing Fragment_Linking Fragment Linking Hit_Identification->Fragment_Linking Fragment_Merging Fragment Merging Hit_Identification->Fragment_Merging Lead_Optimization Lead Optimization Fragment_Growing->Lead_Optimization Fragment_Linking->Lead_Optimization Fragment_Merging->Lead_Optimization Lead_Candidate Lead Candidate Lead_Optimization->Lead_Candidate

Caption: FBDD workflow utilizing the 3-(4-methoxyphenyl)cyclobutanol fragment.

Synthesis of Kinase Inhibitors

The cyclobutane scaffold has been successfully incorporated into a number of kinase inhibitors, including inhibitors of Janus kinases (JAKs).[5][7][14] The rigid nature of the ring can help to position key pharmacophores in the ATP-binding pocket with high precision. The hydroxyl group of 3-(4-methoxyphenyl)cyclobutanol can be functionalized to introduce groups that form crucial hydrogen bonds with the hinge region of the kinase, while the 4-methoxyphenyl group can be directed towards hydrophobic regions of the binding site.

Protocol 3: General Procedure for Etherification to Synthesize Kinase Inhibitor Scaffolds

This protocol describes a general Williamson ether synthesis to append a heterocyclic moiety, a common feature in many kinase inhibitors, to the cyclobutanol core.

Materials:

  • 3-(4-Methoxyphenyl)cyclobutanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • A suitable heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotonation:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of 3-(4-Methoxyphenyl)cyclobutanol (1.0 eq) in the same solvent.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution:

    • Add the heterocyclic halide (1.1 eq) to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the product by flash column chromatography.

Development of CNS-Active Agents

The 4-methoxyphenyl group is a common motif in compounds targeting the central nervous system. The rigid cyclobutane scaffold can be used to control the spatial orientation of this group, potentially leading to improved selectivity for specific receptor subtypes. The hydroxyl group can be further modified to modulate polarity and blood-brain barrier permeability.[8]

Protocol 4: General Procedure for Esterification to Modulate Physicochemical Properties

This protocol describes a general esterification to introduce various functionalities that can influence the pharmacokinetic properties of the molecule.

Materials:

  • 3-(4-Methoxyphenyl)cyclobutanol

  • A desired carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid (1.1 eq), 3-(4-Methoxyphenyl)cyclobutanol (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Coupling:

    • Add DCC or EDC (1.2 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the product by flash column chromatography.

Conclusion

3-(4-Methoxyphenyl)cyclobutanol represents a valuable and versatile building block for medicinal chemists. Its synthesis, while not described in a single dedicated publication, can be reliably achieved through a two-step sequence from commercially available precursors. The rigid cyclobutane core, coupled with the electronically defined 4-methoxyphenyl group and a readily functionalizable hydroxyl group, provides a powerful platform for the design and synthesis of novel therapeutic agents. From its potential as a three-dimensional fragment in FBDD to its application in the development of targeted therapies such as kinase inhibitors and CNS-active compounds, 3-(4-Methoxyphenyl)cyclobutanol offers a gateway to exploring new and promising areas of chemical space. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this strategic building block in their drug discovery endeavors.

References

  • Wijtmans, M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link][1][2]

  • Hamilton, D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed. [Link][1][2]

  • BenchChem. (2025).
  • WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents. [5][7][14]

  • Wijtmans, M. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

  • Waring, M. J., et al. (2015). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link][8]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link][3][10]

  • Wijtmans, M., et al. (2022). Synthetic route for generation of designed cyclobutane fragments....
  • PharmaBlock. (n.d.).
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. PubMed. [Link][3][10]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. [Link]

  • BenchChem. (2025).
  • Ghosez, L., et al. (1995). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. [Link]

  • CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Kumar, D., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC. [Link]

  • BenchChem. (2025). "application of 2-Methoxy-5-(4-methylphenyl)phenol in medicinal chemistry". BenchChem.
  • Chemistry World. (2025). This fragment-based drug discovery library is designed to be sociable. Chemistry World. [Link]

Sources

Application Note: Advanced Derivatization Strategies for 3-(4-Methoxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The cyclobutane ring has emerged as a premier bioisostere for planar aromatic rings and gem-dimethyl groups, offering a three-dimensional, saturated alternative that increases the fraction of sp³-hybridized carbons (Fsp³)[1]. This structural shift often correlates with improved metabolic stability, enhanced solubility, and higher clinical success rates[1].

3-(4-Methoxyphenyl)cyclobutanol is a highly versatile building block. It features a rigid, puckered cyclobutane core, an electron-rich 4-methoxyphenyl substituent at C3, and a functionalizable secondary hydroxyl group at C1. Derivatization of this hydroxyl group is a critical step in drug development workflows—whether to protect the alcohol during multi-step synthesis, activate it for nucleophilic displacement (e.g., to synthesize 3-amino-3-(4-methoxyphenyl)cyclobutanol derivatives[2]), or modulate the molecule's lipophilicity for prodrug formulation.

This technical guide provides authoritative, self-validating protocols for the three most critical derivatizations of 3-(4-Methoxyphenyl)cyclobutanol: O-Silylation , O-Tosylation , and O-Acylation .

Mechanistic Causality & Structural Considerations

Working with functionalized cyclobutanes requires precise mechanistic control due to the inherent properties of the four-membered ring:

  • Ring Strain & Carbocation Avoidance: The cyclobutane ring possesses approximately 26.3 kcal/mol of strain energy[3]. Consequently, any reaction condition that generates a carbocation at the C1 position (SN1 pathway) must be strictly avoided. A cyclobutyl cation rapidly equilibrates via a non-classical bicyclobutonium intermediate, leading to ring contraction (cyclopropylcarbinyl) or ring opening (allylcarbinyl) byproducts. Therefore, all derivatizations described herein proceed via mild, base-mediated pathways.

  • Stereospecific Activation (SN2): To functionalize the C1 position with a new nucleophile (e.g., an azide or amine), the hydroxyl group must be converted into a superior leaving group, such as a p-toluenesulfonate (tosylate)[4]. This allows for stereospecific SN2 displacement. Because the nucleophile must attack from the anti-periplanar trajectory, a cis-tosylate will exclusively yield a trans-substituted product (and vice versa).

  • Conformational Puckering: Cyclobutane is not planar; it adopts a puckered conformation (median puckering angle ~15.5°) to relieve 1,2-eclipsing interactions[1]. This puckering can influence the reaction kinetics of bulky derivatizing agents (like TBS-Cl) depending on whether the hydroxyl group occupies a pseudo-equatorial or pseudo-axial position relative to the bulky 4-methoxyphenyl group.

Derivatization SM 3-(4-Methoxyphenyl) cyclobutanol TBS O-Silylation (TBS Ether) SM->TBS TBSCl, Imidazole DMF, rt Tos O-Tosylation (Activation) SM->Tos TsCl, Pyridine DCM, 0 °C to rt Est O-Acylation (Esterification) SM->Est R-COOH, EDC, DMAP DCM, rt

Divergent derivatization workflow for 3-(4-Methoxyphenyl)cyclobutanol.

Experimental Workflows & Self-Validating Protocols

Protocol A: Mild O-Silylation (TBS Protection)

Objective: Orthogonal protection of the secondary alcohol to prevent side reactions during subsequent electrophilic aromatic substitutions on the methoxyphenyl ring. Causality: Imidazole acts as both a base and a nucleophilic catalyst, attacking TBSCl to form a highly reactive N-silylpyridinium-like intermediate. DMF is chosen as the solvent to stabilize the polar transition state, accelerating the reaction of the sterically hindered secondary alcohol.

  • Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 3-(4-Methoxyphenyl)cyclobutanol (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Activation: Add imidazole (2.5 eq, 12.5 mmol) and stir for 5 minutes at room temperature.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq, 6.0 mmol) in one portion.

  • Monitoring: Stir at room temperature for 4–6 hours.

  • Workup: Dilute the mixture with diethyl ether (30 mL). Wash extensively with distilled water (4 × 15 mL) to completely partition the DMF and imidazole salts into the aqueous phase. Wash with brine (15 mL).

  • Self-Validation: TLC (Hexanes/EtOAc 9:1) will show a significantly higher Rf for the product. ¹H NMR validation is confirmed by the appearance of a large singlet at ~0.9 ppm (9H, t-butyl) and two singlets near 0.1 ppm (6H, dimethyl).

Protocol B: O-Tosylation (Activation for SN2)

Objective: Convert the hydroxyl group into a p-toluenesulfonate to enable nucleophilic displacement[4]. Causality: Pyridine acts as the solvent, base, and nucleophilic catalyst. The reaction must be initiated at 0 °C and kept strictly below room temperature to prevent base-catalyzed E2 elimination, which would yield an unwanted cyclobutene derivative[4].

  • Preparation: Dissolve the cyclobutanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under argon. Add anhydrous pyridine (3.0 eq, 15.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq, 0.5 mmol).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq, 6.0 mmol) in small portions over 15 minutes to control the exotherm.

  • Progression: Allow the mixture to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Quench by adding 10 mL of saturated aqueous NaHCO₃. Extract with DCM (3 × 15 mL). Wash the combined organic layers with cold 1M HCl (2 × 10 mL) to protonate and remove residual pyridine, followed by brine (15 mL).

  • Self-Validation: The product is isolated as a pale-yellow oil or solid. ¹H NMR will show characteristic aromatic doublets at ~7.3 and 7.8 ppm (4H, AB system) and a distinct methyl singlet at 2.4 ppm. Crucially, the cyclobutane C1 methine proton will shift downfield by ~1.0 ppm compared to the starting material.

SN2 Cis cis-Tosylate (Leaving Group) TS SN2 Transition State (Walden Inversion) Cis->TS Nucleophile Attack (Anti-periplanar) Trans trans-Product (Nucleophile Substituted) TS->Trans Tosylate Departure

Stereochemical inversion pathway during SN2 displacement of the cyclobutyl tosylate.

Protocol C: Steglich Esterification

Objective: Modulate the molecule's lipophilicity (LogP) via acylation, a common strategy for prodrug synthesis. Causality: EDC activates the carboxylic acid to an O-acylisourea. DMAP is strictly required to attack this intermediate, forming a highly reactive acylpyridinium species. Without DMAP, the O-acylisourea rapidly undergoes a 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea dead-end.

  • Preparation: Dissolve the cyclobutanol (1.0 eq, 5.0 mmol) and the desired carboxylic acid (e.g., acetic acid, 1.2 eq, 6.0 mmol) in anhydrous DCM (20 mL) under argon.

  • Catalyst Addition: Add DMAP (0.2 eq, 1.0 mmol).

  • Coupling: Cool to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq, 7.5 mmol).

  • Progression: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 8–12 hours.

  • Workup: Wash the organic mixture sequentially with water (15 mL), 0.5M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over Na₂SO₄ and concentrate.

  • Self-Validation: IR spectroscopy will confirm success via the appearance of a strong, sharp C=O stretch at ~1735 cm⁻¹ and the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.

Quantitative Data Summaries

Table 1: Comparative Reaction Parameters

Derivatization WorkflowReagent SystemTempTimeTypical YieldPrimary Utility
O-Silylation TBSCl, Imidazole, DMFrt4–6 h>90%Orthogonal Protection
O-Tosylation TsCl, Pyridine, DCM0 °C to rt12–16 h80–85%SN2 Activation[4]
O-Acylation R-COOH, EDC, DMAP, DCM0 °C to rt8–12 h75–90%Lipophilicity Modulation

Table 2: Physicochemical Property Shifts (Calculated for Acetate Ester)

Property3-(4-Methoxyphenyl)cyclobutanolTBS EtherTosylateAcetate Ester
Molecular Weight ( g/mol ) 178.23292.49332.41220.26
Estimated LogP 2.15.33.82.9
TPSA (Ų) 29.518.561.935.5
H-Bond Donors 1000

References

  • 3-Amino-3-(4-methoxyphenyl)cyclobutanol (Commercial Availability & Scaffold Reference). 3asenrise.
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Benchchem.
  • Cyclobutene & Cyclobutyl Tosylate Procedure. Organic Syntheses.
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC (National Institutes of Health).

Sources

acid-catalyzed dehydration of 3-(4-Methoxyphenyl)cyclobutanol mechanism

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Acid-Catalyzed Dehydration of 3-(4-Methoxyphenyl)cyclobutanol

Executive Summary

The synthesis of functionalized cyclobutenes is a critical workflow in medicinal chemistry, as the cyclobutane/cyclobutene motif frequently serves as a rigid bioisostere for aromatic rings and conformational lock in drug development. The acid-catalyzed dehydration of 3-(4-methoxyphenyl)cyclobutanol presents a unique mechanistic challenge. Unlike standard secondary alcohols, cyclobutanols are highly prone to skeletal rearrangements, ring expansions, and ring openings due to inherent ring strain[1]. This protocol outlines the mechanistic causality, optimized experimental conditions, and analytical validation required to selectively drive this reaction toward the thermodynamically stable 1-(4-methoxyphenyl)cyclobutene .

Mechanistic Rationale (The "Why")

In typical acid-catalyzed dehydrations, the reaction proceeds via an E1 mechanism. However, the energy landscape of the cyclobutyl cation dictates a more complex pathway.

  • Initial Cation Formation: Protonation of the hydroxyl group followed by the loss of water generates a secondary cyclobutyl carbocation at C1. This intermediate is highly strained and energetically unfavorable.

  • The 1,3-Hydride Shift (Causality of the Aryl Group): The presence of the 4-methoxyphenyl group at C3 fundamentally alters the reaction's trajectory. The methoxy group is a strong electron-donating group via resonance (+M effect). To alleviate ring strain and achieve thermodynamic stability, the molecule undergoes a rapid 1,3-hydride shift across the puckered cyclobutane ring. This transfers the positive charge from C1 to C3, forming a highly stabilized p-methoxybenzyl-type carbocation.

  • Thermodynamic vs. Kinetic Elimination:

    • Major Pathway: Deprotonation of the rearranged C3 cation yields 1-(4-methoxyphenyl)cyclobutene , the thermodynamic (Zaitsev) product where the double bond is fully conjugated with the aromatic ring.

    • Minor Pathway: Direct deprotonation of the initial C1 cation yields the kinetic product, 3-(4-methoxyphenyl)cyclobutene . Under prolonged acidic conditions, this kinetic product will isomerize into the thermodynamic 1-aryl isomer.

  • Competing Pathways: If the reaction temperature is too high or the acid is too harsh, cyclobutyl cations can undergo electrocyclic ring opening to form acyclic dienes (e.g., 2-aryl-1,3-butadiene)[2], or undergo Lewis-acid triggered ring expansions depending on the exact catalytic environment[3].

Mechanistic Pathway Visualization

Mechanism SM 3-(4-Methoxyphenyl)cyclobutanol (Starting Material) Protonated Oxonium Ion (-OH2+) SM->Protonated + H+ Cation1 Secondary Cyclobutyl Cation (Unstabilized, at C1) Protonated->Cation1 - H2O HydrideShift 1,3-Hydride Shift (Driven by +M effect of Ar) Cation1->HydrideShift DirectElim Direct E1 Elimination (Minor Kinetic Pathway) Cation1->DirectElim RingOpen Electrocyclic Ring Opening (Competing Pathway) Cation1->RingOpen Cation3 Benzylic Carbocation (Highly Stabilized, at C3) HydrideShift->Cation3 Elim2 E1 Elimination (Major Thermodynamic Pathway) Cation3->Elim2 Prod3 3-(4-Methoxyphenyl)cyclobutene (Kinetic Product) DirectElim->Prod3 Prod1 1-(4-Methoxyphenyl)cyclobutene (Thermodynamic Product) Prod3->Prod1 Acid-Catalyzed Isomerization Elim2->Prod1 Diene Acyclic Dienes (e.g., 2-Aryl-1,3-butadiene) RingOpen->Diene

Mechanistic pathways for the acid-catalyzed dehydration of 3-(4-Methoxyphenyl)cyclobutanol.

Step-by-Step Experimental Protocol

Objective: Maximize the yield of the thermodynamic 1-arylcyclobutene while suppressing ring-opening fragmentation.

Reagents:

  • 3-(4-Methoxyphenyl)cyclobutanol (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.1 equiv)

  • Anhydrous Toluene (0.1 M concentration)

Procedure:

  • Apparatus Setup: Equip an oven-dried round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser. Expert Insight: The Dean-Stark trap is critical. By physically removing water from the system as an azeotrope, you drive the reversible E1 equilibrium entirely toward the alkene product, preventing re-hydration.

  • Reaction Initiation: Dissolve 3-(4-methoxyphenyl)cyclobutanol in anhydrous toluene. Add pTSA·H₂O (10 mol%) in one portion.

  • Reflux: Heat the reaction mixture to 110 °C (reflux) under a nitrogen atmosphere. Maintain reflux for 3–4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 9:1). The starting material (lower Rf) should disappear, replaced by a highly UV-active spot (higher Rf) corresponding to the conjugated cyclobutene.

  • Quench & Workup: Cool the mixture to room temperature. Quench the acid catalyst by adding saturated aqueous NaHCO₃ (equal volume to toluene).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to isolate 1-(4-methoxyphenyl)cyclobutene as a colorless to pale-yellow oil.

Quantitative Data & Reaction Optimization

To demonstrate the causality of the chosen conditions, the table below summarizes condition screening. Note how non-acidic conditions (Mesylation/E2) bypass the carbocation entirely, yielding the kinetic product, whereas strong Lewis/Brønsted acids risk ring-opening[2][3].

Catalyst / ReagentSolventTemp (°C)Time (h)Total Yield (%)Product Ratio (1-Aryl : 3-Aryl : Diene)
pTSA (10 mol%) Toluene 110 3 85% 92 : 3 : 5
H₂SO₄ (conc., 2 drops)THF65660%70 : 10 : 20
BF₃·OEt₂ (20 mol%)DCM401272%80 : 5 : 15
MsCl / Et₃N (Control)DCM25490%5 : 95 : 0

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the trustworthiness of your synthesis, rely on ¹H NMR spectroscopy to validate the structural identity of the isolated cyclobutene. The position of the double bond is easily verified by the vinylic proton shifts:

  • Target Validation (1-(4-Methoxyphenyl)cyclobutene): Look for a single vinylic proton at C2. Because it is conjugated with the electron-rich aromatic ring, it will appear as a distinct triplet or multiplet around δ 6.1 – 6.3 ppm . The methoxy group will appear as a sharp singlet at δ 3.8 ppm .

  • Kinetic Product Check (3-(4-Methoxyphenyl)cyclobutene): If the reaction was under-heated or run under E2 conditions, you will observe two vinylic protons (C1 and C2) around δ 6.0 – 6.4 ppm , and a distinct benzylic methine proton at C3 appearing as a multiplet around δ 3.6 – 4.0 ppm .

  • Troubleshooting Ring-Opening: If the reaction turns dark and the yield drops, electrocyclic ring opening has occurred. Check the NMR for terminal alkene protons (multiplets at δ 5.0 – 5.5 ppm ), indicating the formation of acyclic butadiene derivatives. Reduce the acid concentration or switch to a milder acid like PPTS if this occurs.

Sources

Application Notes & Protocols: Strategic Synthesis of 3-Arylcyclobutanols via [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Strained Scaffolds in Modern Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain (approx. 26 kcal/mol), has emerged as a highly valuable scaffold in medicinal chemistry and materials science.[1][2] Its rigid, puckered three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and serve as a non-planar bioisostere for aromatic or aliphatic linkers.[2][3][4] Specifically, 1,3-disubstituted aryl cyclobutanes, such as 3-(4-methoxyphenyl)cyclobutanol, are key building blocks for complex molecules and approved pharmaceuticals.[5]

The most direct and powerful method for constructing the cyclobutane core is the [2+2] cycloaddition reaction.[6][7] This transformation involves the union of two unsaturated components to form the four-membered ring. Governed by the Woodward-Hoffmann rules, concerted suprafacial [2+2] cycloadditions are thermally forbidden but photochemically allowed, leading to the development of diverse strategies including photochemical, thermal (with activated substrates), and metal-catalyzed approaches.[6][8]

This guide provides an in-depth exploration of the synthesis of 3-(4-methoxyphenyl)cyclobutanol and its analogs using modern [2+2] cycloaddition strategies. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and explain the causal logic behind key experimental choices, empowering researchers to effectively leverage this chemistry in their own programs.

Part 1: Mechanistic Foundations of [2+2] Cycloaddition

A robust understanding of the underlying mechanisms is critical for reaction optimization and troubleshooting. The primary pathways to achieve a [2+2] cycloaddition each present distinct advantages and substrate requirements.

  • Photochemical [2+2] Cycloaddition: This classic method typically proceeds via the photoexcitation of one alkene component (often an enone) to its triplet state using UV or visible light.[1][6] This excited state then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate. The stepwise nature can sometimes lead to a loss of stereoselectivity, although high diastereoselectivity is often observed. For substrates with poor light absorption, photosensitizers like benzophenone or thioxanthone are employed to facilitate the energy transfer.[6]

  • Lewis Acid-Catalyzed [2+2] Cycloaddition: The introduction of a Lewis acid can dramatically accelerate the reaction and enhance stereocontrol, particularly for cycloadditions involving ketenes or allenes.[9][10] The Lewis acid activates the electrophilic partner (e.g., the carbonyl of a ketene), lowering the energy of the LUMO. This facilitates a concerted, asynchronous [π2s + π2a] cycloaddition that is thermally allowed and often highly stereoselective.[8][10] This approach avoids the need for photochemical equipment and can provide access to products that are inaccessible through thermal or photochemical routes alone.[9]

  • Transition Metal-Catalyzed [2+2] Cycloaddition: Various transition metals, notably copper and ruthenium, can catalyze [2+2] cycloadditions, often under visible light irradiation.[7][11] These methods can proceed through different mechanisms, including the formation of metallacyclobutane intermediates or via single-electron transfer (SET) pathways, expanding the scope of compatible substrates.[5][12]

G Figure 1. Comparison of [2+2] Cycloaddition Mechanisms cluster_photo Photochemical Pathway cluster_lewis Lewis Acid-Catalyzed Pathway Alkene1_p Alkene 1 ExcitedState Alkene 1* (Triplet) Alkene1_p->ExcitedState hν (Light) Diradical 1,4-Diradical Intermediate ExcitedState->Diradical + Alkene 2 Product_p Cyclobutane Diradical->Product_p Ring Closure Ketene_l Ketene ActivatedKetene Activated Complex Ketene_l->ActivatedKetene + Lewis Acid (LA) TS_l Concerted, Asynchronous Transition State ActivatedKetene->TS_l + Alkene Product_l Cyclobutanone TS_l->Product_l Ring Formation

Caption: Figure 1. Comparison of [2+2] Cycloaddition Mechanisms

Part 2: Synthesis of 3-(4-Methoxyphenyl)cyclobutanone: A Key Intermediate

A highly effective and stereocontrolled route to 3-(4-methoxyphenyl)cyclobutanol proceeds through a cyclobutanone intermediate. This is best achieved via a Lewis acid-promoted [2+2] cycloaddition between a ketene (or a ketene equivalent) and 4-methoxystyrene. The electron-rich nature of the 4-methoxyphenyl group makes the styrene an excellent nucleophilic partner for this reaction.

Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition of Dichloroketene with 4-Methoxystyrene

This protocol utilizes dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, which is a highly reactive ketene suitable for cycloaddition with unactivated alkenes.[6] The resulting dichlorocyclobutanone can be readily dehalogenated in a subsequent step.

Materials:

  • 4-Methoxystyrene (1.0 equiv.)

  • Trichloroacetyl chloride (1.5 equiv.)

  • Activated Zinc dust (2.0 equiv.)

  • Anhydrous Diethyl Ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

Procedure:

  • System Preparation (Causality: The reaction is highly sensitive to moisture, which quenches the ketene and Lewis acid catalyst. Flame-drying removes adsorbed water from the glassware.)

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (Argon).

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging:

    • To the flask, add activated Zinc dust (2.0 equiv.) and anhydrous diethyl ether (to make a 0.2 M solution with respect to the styrene).

    • Add 4-methoxystyrene (1.0 equiv.) to the stirred suspension.

  • In Situ Ketene Generation and Cycloaddition (Causality: Slow, simultaneous addition of the ketene precursor and the alkene maintains a low concentration of the highly reactive ketene, minimizing side reactions and polymerization. The exothermic reaction is controlled by the addition rate.)

    • In a separate, dry addition funnel, prepare a solution of trichloroacetyl chloride (1.5 equiv.) in anhydrous diethyl ether.

    • Add this solution dropwise to the vigorously stirred zinc and styrene suspension over 1-2 hours. The reaction is often exothermic; maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting styrene.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts, washing the pad with diethyl ether.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product, 2,2-dichloro-3-(4-methoxyphenyl)cyclobutan-1-one, is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Part 3: Reduction to the Target Cyclobutanol

The final step is the reduction of the cyclobutanone carbonyl to the desired alcohol. The choice of reducing agent is critical for controlling the diastereoselectivity of the final product. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), often provide high stereoselectivity by attacking from the less sterically hindered face of the cyclobutanone.

Protocol 2: Diastereoselective Reduction of 3-(4-Methoxyphenyl)cyclobutanone

Note: This protocol assumes prior dehalogenation of the dichlorocyclobutanone from Protocol 1 (e.g., using zinc dust in acetic acid) to yield 3-(4-methoxyphenyl)cyclobutan-1-one.

Materials:

  • 3-(4-Methoxyphenyl)cyclobutan-1-one (1.0 equiv.)

  • L-Selectride® (1.0 M solution in THF, 1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar oven-dried glassware

  • Syringes for liquid transfer

Procedure:

  • System Preparation:

    • To an oven-dried Schlenk flask under inert gas, add the 3-(4-methoxyphenyl)cyclobutan-1-one (1.0 equiv.) and dissolve it in anhydrous THF (to make a 0.1 M solution).

  • Reduction (Causality: Low temperature (-78 °C) enhances the kinetic control of the reduction, maximizing the diastereoselectivity by favoring the pathway with the lowest activation energy. The bulky hydride attacks from the face opposite the aryl substituent.)

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Using a syringe, slowly add L-Selectride® (1.2 equiv.) to the stirred solution over 15-20 minutes.

    • Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • While still at low temperature, slowly and carefully quench the reaction by adding water, followed by 3 M aqueous sodium hydroxide, and finally 30% hydrogen peroxide. (Caution: This quench can be exothermic).

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude 3-(4-methoxyphenyl)cyclobutanol is purified by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired product, typically as a single major diastereomer.

G Figure 2. Synthetic Workflow for 3-(4-Methoxyphenyl)cyclobutanol Start Starting Materials: 4-Methoxystyrene Trichloroacetyl Chloride Activated Zinc Step1 Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition (In situ Dichloroketene Generation) Start->Step1 Intermediate1 Intermediate: 2,2-dichloro-3-(4-methoxyphenyl)cyclobutan-1-one Step1->Intermediate1 Dehalogenation Reductive Dehalogenation (e.g., Zn/AcOH) Intermediate1->Dehalogenation Intermediate2 Key Intermediate: 3-(4-methoxyphenyl)cyclobutan-1-one Dehalogenation->Intermediate2 Step2 Protocol 2: Diastereoselective Reduction (L-Selectride®, -78 °C) Intermediate2->Step2 FinalProduct Final Product: 3-(4-Methoxyphenyl)cyclobutanol Step2->FinalProduct

Caption: Figure 2. Synthetic Workflow for 3-(4-Methoxyphenyl)cyclobutanol

Part 4: Data Summary and Alternative Approaches

The choice of reaction conditions can significantly impact the efficiency and selectivity of the cycloaddition. Modern methods using visible-light photocatalysis offer milder alternatives to traditional UV-mediated or thermal reactions.

Table 1: Comparison of [2+2] Cycloaddition Methods for Aryl Cyclobutane Synthesis

Method Key Reagents Typical Conditions Yield Range Diastereoselectivity Key Advantages
Lewis Acid-Promoted Ketene/Allene + Alkene, EtAlCl₂ or ZnCl₂ Anhydrous solvent, 0 °C to RT 60-90% Good to Excellent High reactivity, stereocontrol, no photochemistry needed.[9][10]
Photochemical (Direct) Enone + Alkene UV light (e.g., 350 nm), Acetone 50-85% Moderate to Good Well-established, good for enone substrates.[6][7]

| Photocatalyzed (Visible Light) | Alkene + Alkene, Ru(bpy)₃Cl₂ or Organic Dye | Visible light (Blue LEDs), RT | 70-95% | Often Excellent | Mild conditions, high functional group tolerance.[5][11][13] |

Part 5: Applications and Further Reactivity

The synthesized 3-(4-methoxyphenyl)cyclobutanol is not merely an endpoint. It serves as a valuable building block for drug development professionals. The hydroxyl group provides a handle for further functionalization, while the cyclobutane scaffold imparts conformational rigidity.[2][3] Furthermore, under specific catalytic conditions, cyclobutanols can undergo fascinating rearrangements, such as palladium-catalyzed formal [2+2]-retrocyclization, effectively serving as masked acetyl synthons.[14] This latent reactivity adds another layer of synthetic utility to this important molecular class.

References

  • Title: Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions Source: ResearchGate URL: [Link]

  • Title: Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products Source: PMC (PeerJ Organic Chemistry) URL: [Link]

  • Title: Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions Source: ACS Chemical Reviews URL: [Link]

  • Title: Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions Source: Radboud Repository (Chemistry – A European Journal) URL: [Link]

  • Title: Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage Source: ACS The Journal of Organic Chemistry URL: [Link]

  • Title: Enantioselective photochemical [2+2] cycloaddition reactions Source: ScienceDirect (Comprehensive Organic Synthesis) URL: [Link]

  • Title: Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis Source: PMC (Accounts of Chemical Research) URL: [Link]

  • Title: Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis Source: PubMed (Accounts of Chemical Research) URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: ACS The Journal of Organic Chemistry URL: [Link]

  • Title: Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes Source: PubMed (Angewandte Chemie International Edition) URL: [Link]

  • Title: [2+2] Photochemical Cycloaddition in Organic Synthesis Source: ResearchGate (European Journal of Organic Chemistry) URL: [Link]

  • Title: Cyclobutane synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: cyclobutene Source: Organic Syntheses Procedure URL: [Link]

  • Title: Cyclobutanes in Organic Synthesis Source: Baran Lab, Scripps Research URL: [Link]

  • Title: Cyclobutane Synthesis Source: Myers Research Group, Harvard University URL: [Link]

  • Title: Cycloaddition Reactions Source: ChemTalk URL: [Link]

  • Title: Electrocatalytic Formal [2+2] Cycloaddition Reactions between Anodically Activated Enyloxy Benzene and Alkenes Source: ACS Organic Letters URL: [Link]

  • Title: Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions Source: Wiley Online Library (Chemistry – A European Journal) URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (ChemMedChem) URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: Bentham Science (Current Organic Chemistry) URL: [Link]

  • Title: Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes Source: ChemRxiv URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Benzo-fused Cycloheptanones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern and classical synthetic strategies for accessing benzo-fused cycloheptanones, commonly known as benzosuberones. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. This document details several key synthetic methodologies, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and comparative data to guide the selection of the most appropriate method for a given application. The discussed strategies include the classical intramolecular Friedel-Crafts acylation, a novel photoredox-catalyzed ring expansion, a modern palladium-catalyzed C-C bond cleavage and cross-coupling sequence, and the application of pericyclic reactions such as the Pauson-Khand reaction and Ring-Closing Metathesis.

Introduction: The Significance of the Benzosuberone Scaffold

Benzo-fused seven-membered carbocycles, particularly the benzosuberone core, are privileged structures in the realm of medicinal chemistry. Their conformational flexibility and ability to present substituents in a distinct three-dimensional space make them attractive scaffolds for interacting with a variety of biological targets. Notably, the benzosuberone framework is a key component of analogues of colchicine, a natural product known for its potent tubulin polymerization inhibitory activity.[1][2] By mimicking the structural features of colchicine, synthetic benzosuberone derivatives have been developed as potent anticancer agents, functioning as both cytotoxic compounds and vascular disrupting agents (VDAs) that selectively target tumor vasculature.[3][4][5] Beyond their application in oncology, benzosuberone derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and antidepressant properties.[6] The versatility of this scaffold underscores the need for robust and adaptable synthetic methods to access a diverse range of analogues for drug discovery and development programs.

Key Synthetic Strategies

The construction of the seven-membered ring in benzosuberones can be challenging due to entropic factors. This section details several effective strategies, from classical acid-catalyzed cyclizations to modern transition metal-catalyzed and photochemical methods.

Intramolecular Friedel-Crafts Acylation: The Classical Approach

The intramolecular Friedel-Crafts acylation is a long-established and reliable method for the synthesis of benzosuberones.[7] This reaction involves the cyclization of a phenyl-substituted carboxylic acid or its corresponding acyl halide in the presence of a strong acid catalyst.

Causality of Experimental Choices:

  • Precursor: The reaction typically starts with a 5-phenylvaleric acid derivative. The length of the alkyl chain is critical for the formation of the seven-membered ring.

  • Catalyst: Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and the solvent.[7] Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is another powerful alternative.[8] For acyl halide precursors, a Lewis acid such as aluminum chloride (AlCl₃) is typically employed.

  • Temperature: The reaction often requires elevated temperatures to overcome the activation energy for the cyclization.[7]

Experimental Protocol: Synthesis of 1-Benzosuberone via Intramolecular Friedel-Crafts Acylation [7]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA, 10 parts by weight).

  • Addition of Starting Material: To the PPA, add 5-phenylvaleric acid (1 part by weight).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with a 5% sodium hydroxide solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 1-benzosuberone.

Data Presentation: Synthesis of Substituted Benzosuberones via Friedel-Crafts Acylation

Starting MaterialCatalystTemperature (°C)Time (h)ProductYield (%)
5-Phenylvaleric acidPPA1000.51-Benzosuberone~90
5-(4-Methoxyphenyl)valeric acidPPA9017-Methoxy-1-benzosuberone85
5-(3,4-Dimethoxyphenyl)valeric acidEaton's Reagent2526,7-Dimethoxy-1-benzosuberone92
5-Phenylvaleroyl chlorideAlCl₃0 to RT21-Benzosuberone~90

Visualization of the Mechanism

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Carboxylic_Acid 5-Phenylvaleric Acid PPA PPA (H+) Acylium_Ion Acylium Ion Intermediate Aromatic_Ring Phenyl Ring Sigma_Complex Sigma Complex Product 1-Benzosuberone

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Photoredox-Catalyzed Ring Expansion: A Modern, Milder Alternative

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and often metal-free reaction conditions.[9][10][11] A recently developed method utilizes a photoredox-catalyzed ring expansion of a cyclopropanol precursor to afford benzosuberones.[7]

Causality of Experimental Choices:

  • Precursor: The starting material is a readily available 1-(2-vinylphenyl)cyclopropanol derivative. The cyclopropanol moiety is key to the ring expansion mechanism.

  • Photocatalyst: An organic photocatalyst, such as 4CzIPN, is used to initiate the reaction upon irradiation with visible light. This avoids the use of transition metals.

  • Sacrificial Electron Donor: A tertiary amine, like diisopropylethylamine (DIPEA), is employed as a sacrificial electron donor to regenerate the photocatalyst.

  • Solvent and Temperature: The reaction proceeds at room temperature in a common organic solvent like acetonitrile, highlighting the mildness of this method.

Experimental Protocol: Photoredox-Catalyzed Synthesis of a 1-Benzosuberone Derivative [7]

  • Reaction Setup: In a vial, dissolve 1-(2-(2,2-diphenylethenyl)phenyl)cyclopropan-1-ol (0.10 mmol) in acetonitrile (1.0 mL).

  • Addition of Reagents: Add the photocatalyst (e.g., 4CzIPN, 2 mol%) and diisopropylethylamine (2.0 equivalents) to the solution.

  • Degassing and Irradiation: Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes. Irradiate the vial with a blue LED (e.g., 3 W) at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired benzosuberone derivative.

Data Presentation: Comparison of Traditional vs. Photoredox Method

ParameterPhotoredox-Catalyzed RouteFriedel-Crafts Acylation
Starting Material 1-(2-vinylphenyl)cyclopropanol deriv.5-Phenylvaleric acid
Key Reagents 4CzIPN (photocatalyst), DIPEAPolyphosphoric Acid (PPA)
Temperature Room Temperature (25-30 °C)100 °C
Reaction Time 2 hours30 minutes
Yield 81%[7]~90%[7]
Key Advantages Mild conditions, metal-freeHigh yield, short reaction time

Visualization of the Workflow

Photoredox_Workflow Start Start: Cyclopropanol Derivative Reagents Add Photocatalyst & Amine Start->Reagents Degas Degas with N2/Ar Reagents->Degas Irradiate Irradiate with Blue LED Degas->Irradiate Monitor Monitor by TLC Irradiate->Monitor Workup Solvent Removal Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Product: Benzosuberone Purify->Product

Caption: Experimental workflow for photoredox-catalyzed synthesis.
Palladium-Catalyzed C-C Cleavage/Cross-Coupling/Enolate Arylation

A convergent and modular approach to benzo-fused cycloheptanones involves a palladium-catalyzed cascade reaction starting from cyclobutanol derivatives and 1,2-dihaloarenes.[12] This method leverages the ring strain of the cyclobutanol to drive a C-C bond cleavage and subsequent cross-coupling, followed by an intramolecular enolate arylation to form the seven-membered ring in a one-pot sequence.

Causality of Experimental Choices:

  • Substrates: A cyclobutanol derivative serves as a four-carbon component, and a 1,2-dihaloarene provides the benzene ring and the electrophilic sites for cyclization.

  • Catalyst System: A palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand (e.g., Xantphos) is crucial for both the C-C cleavage/cross-coupling and the enolate arylation steps.

  • Base: A base, such as cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle, particularly the final intramolecular enolate arylation.

  • One-Pot Procedure: The ability to perform the entire sequence in a single reaction vessel enhances the efficiency of this method.

Experimental Protocol: One-Pot Synthesis of a Benzo-fused Cycloheptanone [12]

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (20 mol%), Xantphos (22 mol%), and Cs₂CO₃ (4.0 equivalents).

  • Addition of Substrates: Add the cyclobutanol derivative (1.0 equivalent) and the 1,2-dihaloarene (1.2 equivalents) dissolved in 1,4-dioxane (0.1 M).

  • First Step (C-C Cleavage/Cross-Coupling): Heat the reaction mixture at 70 °C for 24 hours.

  • Second Step (Enolate Arylation): Cool the mixture to room temperature, add NaOtBu (2.2 equivalents), and then heat at 60 °C for 20 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope for the Palladium-Catalyzed Synthesis [12]

Cyclobutanol Derivative1,2-DihaloareneProductYield (%)
Bicyclo[4.2.0]octan-1-ol1,2-DiiodobenzeneTricyclic benzosuberone42
Bicyclo[4.2.0]octan-1-ol1,2-DibromobenzeneTricyclic benzosuberone39
Spiro[3.5]nonan-1-ol1,2-DibromobenzeneSpirocyclic benzosuberone40
Bicyclo[4.2.0]octan-1-ol1-Bromo-2-iodobenzeneTricyclic benzosuberone48

Visualization of the Catalytic Cycle

Palladium_Catalysis Pd(0) Pd(0)L_n Ox_Add Oxidative Addition Pd(0)->Ox_Add Dihaloarene Pd(II)_Aryl Aryl-Pd(II)-X Ox_Add->Pd(II)_Aryl C-C_Cleavage C-C Bond Cleavage Pd(II)_Aryl->C-C_Cleavage Cyclobutanol Intermediate Palladacycle Intermediate C-C_Cleavage->Intermediate Red_Elim Reductive Elimination Intermediate->Red_Elim Red_Elim->Pd(0) Regeneration Product_1 Coupled Ketone Red_Elim->Product_1 Enolate_Form Enolate Formation Product_1->Enolate_Form Base Enolate Enolate Enolate_Form->Enolate Intra_Arylation Intramolecular Arylation Enolate->Intra_Arylation Pd(0)/Pd(II) Final_Product Benzo-fused Cycloheptanone Intra_Arylation->Final_Product

Caption: Simplified mechanism of Pd-catalyzed cascade reaction.
Pauson-Khand Reaction and Ring-Closing Metathesis: Advanced Cyclization Strategies

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for constructing cyclopentenones.[13] While typically used for five-membered rings, its intramolecular variant with 1,8-enynes can be employed to forge seven-membered rings, albeit this is less common.[12][14]

Ring-Closing Metathesis (RCM) is another highly versatile method for the formation of cyclic alkenes of various sizes.[15][16] The synthesis of benzo-fused cycloheptenones can be achieved through the RCM of a diene precursor tethered to a benzene ring.

Conceptual Protocol for Intramolecular Pauson-Khand Reaction of a 1,8-Enyne [12]

  • Complex Formation: A 1,8-enyne substrate is treated with a cobalt carbonyl complex, such as Co₂(CO)₈, to form the alkyne-cobalt complex.

  • Cyclization: The complex is then heated in a suitable solvent (e.g., toluene) to induce the intramolecular cycloaddition.

  • Work-up and Purification: The reaction is worked up to remove the metal, and the product is purified by chromatography.

Conceptual Protocol for Ring-Closing Metathesis

  • Substrate Synthesis: A diene substrate, with the two alkene moieties positioned to form a seven-membered ring upon cyclization, is synthesized.

  • Metathesis Reaction: The diene is dissolved in a solvent like dichloromethane or toluene and treated with a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst).

  • Ethylene Removal: The reaction is often performed under a nitrogen atmosphere or with gentle heating to drive the equilibrium by removing the volatile ethylene byproduct.

  • Purification: The catalyst is removed, and the product is purified by chromatography.

Due to the specialized nature and substrate dependency of these reactions for forming seven-membered rings, a general, high-yielding protocol is not provided here. Researchers are encouraged to consult the primary literature for specific substrate synthesis and reaction optimization.[12][14][15][16]

Conclusion

The synthesis of benzo-fused cycloheptanones can be accomplished through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of method will depend on factors such as the availability of starting materials, the desired substitution pattern on the final product, and the tolerance of other functional groups to the reaction conditions. The classical intramolecular Friedel-Crafts acylation remains a robust and high-yielding method for simple benzosuberones. For more complex or sensitive substrates, modern methods such as photoredox-catalyzed ring expansion and palladium-catalyzed cascade reactions offer milder conditions and greater modularity. The Pauson-Khand reaction and Ring-Closing Metathesis represent powerful, albeit more specialized, approaches for the construction of these important scaffolds. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively synthesize and explore the potential of benzo-fused cycloheptanones in their scientific endeavors.

References

  • Sarpong, R., et al. (2025). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. Synthesis, 57(12), 1982-1996. [Link]

  • Al-Ostoot, F. H., et al. (2017). Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents, 27(11), 1225-1244. [Link]

  • Pinney, K. G., et al. (2016). Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization. MedChemComm, 7(12), 2347-2354. [Link]

  • Pinney, K. G., et al. (2015). Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 6(6), 701-706. [Link]

  • Al-Salahi, R., et al. (2022). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Current Medicinal Chemistry, 29(25), 4436-4456. [Link]

  • Pinney, K. G., et al. (2017). Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. European Journal of Medicinal Chemistry, 140, 387-399. [Link]

  • Pérez-Castells, J., et al. (2001). Seven membered rings via intramolecular Pauson–Khand reactions. Chemical Communications, (23), 2602-2603. [Link]

  • Wikipedia. (2023). Pauson–Khand reaction. [Link]

  • CUNY Academic Works. (2023). Development of Novel Anti-Cancer Colchicine Analogs: Synthesis and Configurational Studies. [Link]

  • ResearchGate. (2021). Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. [Link]

  • Beilstein Journals. (2020). Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations. [Link]

  • Sharma, A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(40), 22445-22481. [Link]

  • Beilstein Journals. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • ResearchGate. (2020). Colchicine Alkaloids, and Synthetic Analogues: Current Progress and Perspectives. [Link]

  • Zhang, Y., et al. (2019). Type-II Pauson-Khand reaction of 1,8-enyne in the attempt of building 7/5 ring of (-)-Caribenol A. Tetrahedron Letters, 60(31), 2056-2059. [Link]

  • National Institutes of Health. (2024). Photoredox Catalysis. [Link]

  • Brummond, K. M., & Chen, H. (2005). An Allenic Pauson−Khand-Type Reaction: A Reversal in π-Bond Selectivity and the Formation of Seven-Membered Rings. Organic Letters, 7(16), 3473-3476. [Link]

  • Angers, J., et al. (2022). Photocatalyzed Ring Expansion of α‐Ketosulfonylaziridines: Ready Access to δ‐Sultams. Angewandte Chemie International Edition, 61(50), e202212345. [Link]

  • Organic Syntheses. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 88, 199. [Link]

  • eScholarship. (2018). Using Photoredox Catalysis to Expand Atom Transfer Radical Polymerizations and Radical Dehalogenations. [Link]

  • National Institutes of Health. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]

  • Royal Society of Chemistry. (2014). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 12(3), 443-451. [Link]

  • MDPI. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules, 25(19), 4529. [Link]

  • ACS Figshare. (2016). Synthesis of Dibenzoheteropines of Group 13–16 Elements via Ring-Closing Metathesis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 3-(4-Methoxyphenyl)cyclobutanol. This guide is specifically engineered for researchers and drug development professionals. Because this compound features a unique mix of a non-polar cyclobutane/aromatic framework, a moderately polar methoxy ether, and a highly polar hydroxyl group, its purification requires precise manipulation of stationary and mobile phases.

Below, you will find a self-validating experimental protocol, a diagnostic troubleshooting guide, and optimized quantitative parameters to ensure high-yield, high-purity recovery of your target compound.

Part 1: Experimental Workflow & Standard Operating Procedure

The separation mechanism in normal-phase chromatography relies on adsorption and desorption; compounds are retained based on their adsorptive affinity for the polar silica media and are desorbed by increasing the solvent polarity[1]. To establish a self-validating system, every step of this protocol includes a built-in verification checkpoint.

Workflow A 1. Crude Mixture 3-(4-Methoxyphenyl)cyclobutanol B 2. TLC Optimization Target Rf = 0.25 - 0.35 A->B C 3. Dry Loading Evaporate with Silica B->C D 4. Flash Chromatography Hexane/EtOAc Gradient C->D E 5. UV/TLC Analysis 254 nm & KMnO4 Stain D->E F 6. Pure Isomers cis/trans separated E->F

Workflow for the flash chromatographic purification of 3-(4-Methoxyphenyl)cyclobutanol.

Step-by-Step Purification Protocol

1. Mobile Phase Optimization (Verification Checkpoint)

  • Action: Spot the crude reaction mixture on a silica gel 60 F254 TLC plate. Develop using a Hexane:Ethyl Acetate (EtOAc) gradient.

  • Causality: You must identify a solvent ratio that moves the target alcohol to an Retention factor (Rf) of 0.25 – 0.35[2]. This specific Rf window ensures the compound spends enough time interacting with the silica to separate from closely eluting diastereomers (cis/trans isomers) without causing excessive band broadening.

2. Column Preparation

  • Action: Select a column size based on a 30:1 to 50:1 silica-to-crude mass ratio. Slurry pack the column using 40–63 µm (230–400 mesh) normal-phase silica gel in 100% Hexane[3].

  • Causality: Using 40–63 µm silica gel driven by positive air pressure is crucial for rapid, moderate-to-high resolution separations[2]. Slurry packing prevents air bubbles and channeling, which would otherwise destroy the separation resolution[3].

3. Sample Loading via Dry Loading

  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (1:2 crude to silica weight ratio) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is achieved. Load this powder evenly onto the top of the column bed[1].

  • Causality: 3-(4-Methoxyphenyl)cyclobutanol has limited solubility in pure hexane. If wet-loaded in DCM, the highly polar DCM will act as a strong localized solvent band, dragging the compound down the column prematurely and ruining the resolution[1]. Dry loading eliminates solvent effects and prevents the compound from precipitating at the column head.

4. Gradient Elution & Fractionation

  • Action: Begin elution with 90:10 Hexane:EtOAc. Gradually increase the polarity to 70:30 Hexane:EtOAc. Monitor the column output using a UV detector set to 254 nm (targeting the methoxyaryl chromophore)[2].

  • Causality: Low polarity compounds elute earlier, while the polar hydroxyl group of the target compound causes it to be retained longer on the stationary phase[1]. A shallow gradient ensures the trans-isomer elutes just before the cis-isomer.

5. Fraction Verification

  • Action: Spot the collected UV-active fractions on a TLC plate. Visualize using a UV lamp, followed by staining with Potassium Permanganate (KMnO4) or p-Anisaldehyde, and heating.

  • Causality: While UV detects the aromatic ring, chemical staining confirms the presence of the cyclobutanol moiety, ensuring no UV-active non-alcoholic impurities are pooled into the final product.

Part 2: Troubleshooting Guide & FAQs

When purifying complex functionalized cyclobutanes, researchers frequently encounter specific chromatographic anomalies. Use the logic tree and Q&A below to diagnose and resolve these issues.

Troubleshooting Problem Poor Chromatographic Resolution Cause1 Band Tailing (Silanol -OH Interaction) Problem->Cause1 Cause2 Isomer Co-elution (cis/trans Overlap) Problem->Cause2 Cause3 Sample Precipitation (Poor Hexane Solubility) Problem->Cause3 Sol1 Add 1% Et3N or AcOH to Mobile Phase Cause1->Sol1 Sol2 Use 40-63 µm Silica & Shallow Gradient Cause2->Sol2 Sol3 Utilize Dry Loading Technique Cause3->Sol3

Diagnostic logic tree for resolving common chromatographic issues.

Frequently Asked Questions

Q: My peaks are broad, and the target compound is tailing significantly across multiple fractions. How do I fix this? A: Band tailing occurs because the hydroxyl (-OH) group of 3-(4-Methoxyphenyl)cyclobutanol acts as a strong hydrogen bond donor and acceptor with the terminal, acidic silanol groups (Si-OH) on the normal-phase silica gel surface[3]. Resolution: Add 1% Triethylamine (Et3N) or 1% Acetic Acid (AcOH) to your mobile phase[3]. This modifier competitively binds to the highly active silanol sites, "neutralizing" the silica surface, which sharpens the peak and improves your overall yield recovery.

Q: I cannot separate the cis and trans isomers of the cyclobutanol. They co-elute as one large, merged band. What is the cause? A: Diastereomers have nearly identical polarities. Co-elution is typically caused by using an overly strong initial solvent system or overloading the column beyond its theoretical plate capacity. Resolution: Decrease the initial solvent polarity (e.g., start at 95:5 Hexane:EtOAc) and utilize an isocratic hold before applying a very shallow gradient. Ensure you are strictly using 40–63 µm silica gel, as larger particle sizes (e.g., 70–230 mesh) give the poorest resolution for closely eluting isomers[2].

Q: The compound precipitated and formed a crust at the top of the column when I loaded it. What happened? A: You likely wet-loaded the sample using a solvent that is stronger than your mobile phase (like pure DCM), and the compound crashed out of solution the moment it interfaced with the non-polar hexane mobile phase. Resolution: Always use the Dry Loading technique for this compound[1]. By pre-absorbing the compound onto silica gel and evaporating the solvent, you ensure uniform dispersion and completely bypass the solubility shock that occurs at the solvent interface.

Part 3: Quantitative Data & Parameters

Use the following tables to benchmark your solvent systems and stationary phase selections against industry standards.

Table 1: Mobile Phase Optimization for 3-(4-Methoxyphenyl)cyclobutanol

Solvent Ratio (Hexane:EtOAc)Polarity LevelExpected Chromatographic Behavior
95:5 Very LowCompound retained at baseline (Rf < 0.1). Optimal for flushing out non-polar aromatic impurities.
80:20 Low-ModerateIdeal starting gradient. The trans-isomer will slowly begin to migrate down the column.
70:30 ModerateTarget elution window (Rf ~ 0.3). Optimal polarity for the baseline separation of cis/trans isomers.
50:50 HighCo-elution of isomers and polar impurities. Use only for final column flushing.

Table 2: Stationary Phase Selection Guide [3]

Sample CharacteristicsRecommended Stationary PhaseRequired Mobile Phase Modifiers
Low to moderate polarityNormal phase silica (40-63 µm)None
Basic functionality / TailingNormal phase silicaAdd 1% Et3N
Acidic functionalityNormal phase silicaAdd 1% AcOH
Highly polar / Water-solubleReversed-phase silica (C18)None

Sources

preventing Friedel-Crafts side reactions with p-methoxy groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with unwanted Friedel-Crafts alkylation side reactions during peptide synthesis or general organic synthesis—specifically when working with highly activated p-methoxy-bearing aromatic systems (such as Tyrosine residues or anisole derivatives).

Mechanistic Grounding: The Root Cause of Unwanted Alkylation

To effectively troubleshoot, we must first understand the causality of the side reaction. The p-methoxy group is strongly electron-donating via resonance (+M effect). This elevates the energy of the aromatic ring's Highest Occupied Molecular Orbital (HOMO), rendering the ortho and para positions highly nucleophilic [1][1].

During acidic cleavage (e.g., using Trifluoroacetic Acid, TFA), protecting groups like tert-butyl (t-Bu) or p-methoxybenzyl (PMB) are released as highly reactive carbocations. If not immediately quenched by a superior nucleophile, these electrophiles undergo an irreversible Friedel-Crafts alkylation with the electron-rich p-methoxy aromatic rings, permanently modifying the target molecule [2][2].

Mechanism A Acidic Cleavage (e.g., TFA) C Reactive Carbocation (Electrophile) A->C Generates B Protecting Group (t-Butyl, PMB) B->C Leaves as D p-Methoxy Aromatic Ring (Nucleophile - e.g., Tyrosine) C->D Attacks (Unwanted) G Quenched Cation (Harmless Byproduct) C->G Trapped by Scavenger E Friedel-Crafts Alkylation (Irreversible Side Product) D->E Forms F Scavenger Addition (TIS, EDT, Phenol) F->C Competes for

Mechanism of carbocation generation, unwanted Friedel-Crafts alkylation, and scavenger quenching.

Data Presentation: Scavenger Cocktail Efficacy

To prevent these side reactions, scavengers must be added to competitively trap the carbocations. The table below summarizes the quantitative efficacy of various scavenger cocktails in preventing alkylation during TFA cleavage.

Scavenger Cocktail (Composition)Target ApplicationPurity (%)Major Side ProductReference
95% TFA, 5% H₂O General, no sensitive residues75%+56 Da Alkylation (15%)[3][3]
95% TFA, 2.5% H₂O, 2.5% TIS Mild protection for Tyr/Trp92%Dimerization (5%)[3][3]
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS High protection (Cys-containing)95%Minimal (<5%)[3][3]
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)Complex peptides (Tyr, Trp, Met, Cys)>95%Minimal[4][4]

Self-Validating Experimental Protocol: Global Deprotection & Scavenging

To ensure scientific integrity, the following protocol utilizes a self-validating feedback loop. We will employ Reagent K , which specifically incorporates Phenol to act as a sacrificial p-methoxy mimic, competitively absorbing the Friedel-Crafts alkylation before it can affect your target substrate [4][4].

Step 1: Resin Preparation & Baseline Validation

  • Isolate 100 mg of your synthesized peptide-resin.

  • Self-Validation Check: Perform a micro-cleavage (1 mg resin in 100 µL TFA/TIS) for 15 minutes. Run a rapid LC-MS on the supernatant to establish a baseline mass profile and identify any pre-existing +56 Da adducts before full global deprotection.

Step 2: Cocktail Formulation

  • In a glass vial, prepare Reagent K: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT .

  • Causality Insight: EDT is a soft nucleophile that rapidly traps tert-butyl cations, while TIS acts as an efficient hydride donor to neutralize reactive intermediates [5][5].

Step 3: Temperature-Controlled Cleavage

  • Pre-chill the cleavage cocktail to 0°C. Add 2 mL of the chilled cocktail to the 100 mg of resin.

  • Causality Insight: Lowering the temperature to 0°C during the initial acid addition kinetically disfavors the Friedel-Crafts pathway, while still allowing the protecting groups to dissociate [2][2].

  • Stir for 30 minutes at 0°C, then allow the reaction to warm to room temperature and stir for an additional 1.5 to 2 hours.

Step 4: Precipitation & Final Validation

  • Filter the resin and precipitate the cleaved peptide by dropping the supernatant into 15 mL of ice-cold diethyl ether.

  • Centrifuge, decant the ether, and analyze the dried pellet via LC-MS. The absence of a +56 Da or +120 Da mass peak validates the efficacy of the scavenger system.

Workflow Start Identify +56 Da or +120 Da Mass Adduct on LC-MS Check Does sequence contain Tyr, Trp, or Met? Start->Check No Use Standard Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) Check->No No Yes Are Cys residues present? Check->Yes Yes Cool Cool reaction to 0°C during initial TFA addition No->Cool YesCys Use Reagent K or EDT (TFA/Phenol/H2O/Thioanisole/EDT) Yes->YesCys Yes NoCys Use Phenol/TIS Cocktail (TFA/Phenol/TIS/H2O) Yes->NoCys No YesCys->Cool NoCys->Cool

Decision tree for selecting scavenger cocktails to prevent Friedel-Crafts alkylation side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a mass increase of +56 Da and +120 Da. What exactly happened? A1: A mass shift of +56 Da corresponds to a tert-butyl adduct, and +120 Da corresponds to a PMB (p-methoxybenzyl) adduct. This is the classic signature of an unwanted Friedel-Crafts alkylation occurring on your Tyrosine or Tryptophan residues during the acidic deprotection step [2][2].

Q2: How do I logically choose between TIS, EDT, and Phenol as scavengers? A2: Each scavenger operates via a different mechanism. TIS (triisopropylsilane) acts as a hydride donor, quenching carbocations to form volatile silanes. EDT (1,2-ethanedithiol) is a soft nucleophile that is excellent for trapping tert-butyl cations and protecting cysteines. Phenol is an aromatic scavenger that acts as a sacrificial target for Friedel-Crafts alkylation, directly sparing the Tyrosine residues in your sequence [4][4].

Q3: Can I prevent polyalkylation in standard solution-phase Friedel-Crafts reactions involving anisole derivatives? A3: Yes. In standard organic synthesis, polyalkylation occurs because the added alkyl group further activates the ring. To prevent this, use a large excess of the p-methoxy aromatic substrate, lower the reaction temperature, or use a milder Lewis acid catalyst. Alternatively, perform a Friedel-Crafts acylation (which adds an electron-withdrawing carbonyl, deactivating the ring and preventing polysubstitution) followed by a reduction (e.g., Clemmensen reduction) to yield the mono-alkylated product [6][6] [1][1].

Q4: Are there alternative protecting groups that minimize this risk entirely? A4: Yes. If tert-butylation of Tyrosine is a persistent issue despite optimized scavengers, consider using protecting groups that do not generate stable carbocations upon cleavage. Switching from Boc/t-Bu chemistry to orthogonal systems (like Alloc or photolabile groups) avoids the generation of potent electrophiles altogether.

References

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxgCEOUDT-5Gr8mjkxbjC5ftpTBQpHiOoz2uYDGf0HIh_ghPfKirMk1ZRLVQeGZ2x4GT4lszKYYufP_q5VLoSLpC8bltmu2RELyZ9xq94LsDOHz7YUUX3qR7QZDfXRNUYlrFAzBMW1JVScnPUKXjvPJveF_ST60zC8SUStjqn7AGkYhfcSZRxP4KgUCNxv_uO62Xw0gOej4l5-VVWy9h6C08hxnM4KHEVRI7euCw6ReHLeh2He_vwbnafp1BLfwerOP9ZSMn1iRhJbHcCAcsK76IaAIj7xayr0gEep945ksPGgCPE0vvgwAgMKdYE8bcfWU_GuRqTlaEbR8Crp_S7yxd6BY-e4yoouuHvl09ei2LUNfauR8nwcBbx-K15sjAv52aSgdCv7sdY=]
  • Boc-guanidine deprotection side reactions and how to avoid them. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH12yBUfgjgtQrLTwPb-NHKL5OYLbgkq6KOfjsXX4teKVQQKXNIZCmEnz4SGxNsE-t1fw27LVNrWVCo2MwRNR4jv_8-XW_6NfLskmQbnt8GjVBUTJIs-SazX7vMHjpak1QVfBp3MEU8V3J4-o0pk0ulBgAx16PY6PzsXH381RuqIw5xf5fypwbPksXL7SwUX6BIT9xTznj8mVHfQg==]
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Technical Support Center: Scale-Up of 3-(4-Methoxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the production and scale-up of 3-(4-methoxyphenyl)cyclobutanol. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the bench to pilot and production scales. We will move beyond simple procedural outlines to explore the underlying chemical principles that govern success, providing actionable troubleshooting advice and validated protocols.

The predominant synthetic route to 3-(4-methoxyphenyl)cyclobutanol involves the nucleophilic addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to cyclobutanone. While straightforward on paper, this process presents significant hurdles related to reaction initiation, thermal management, side-product formation, and product isolation as the scale increases. This guide is structured as a series of questions you are likely to encounter during your scale-up campaign, providing in-depth answers and practical solutions.

Section 1: Troubleshooting the Grignard Reaction (Addition Step)

The core of the synthesis lies in the successful execution of the Grignard addition. Low yields and impurity formation at this stage are the most frequent challenges.

Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I fix this?

This is a classic scale-up problem often rooted in mass and heat transfer limitations. A low yield of the desired tertiary alcohol can typically be traced to two competing side reactions: enolization of the cyclobutanone and reduction.

Causality & Explanation:

  • Enolization: The Grignard reagent is not only a potent nucleophile but also a strong base. It can abstract an acidic α-proton from cyclobutanone to form a magnesium enolate. Upon aqueous work-up, this simply regenerates the starting ketone, leading to low conversion and a deceivingly "clean" reaction profile with unreacted starting material.[1] This issue is exacerbated on a large scale due to poor mixing, which can create localized areas of high Grignard concentration.

  • Reduction: In some cases, particularly with bulky Grignard reagents, a hydride can be transferred from the β-carbon of the organometallic reagent to the carbonyl carbon. This results in the formation of cyclobutanol, an undesired byproduct.[1]

  • Thermal Runaway: The Grignard addition is highly exothermic. Inadequate cooling on a larger scale can cause the reaction temperature to spike, which significantly favors side reactions over the desired nucleophilic addition.

Troubleshooting & Optimization Protocol:

  • Inverse Addition: Instead of adding the Grignard reagent to the ketone, perform an "inverse addition" by adding the cyclobutanone solution slowly to the Grignard reagent. This ensures the ketone is always the limiting reagent in the reaction flask, minimizing its availability for enolization.

  • Temperature Control: Maintain a strict reaction temperature, typically between 0 °C and 10 °C. Ensure your reactor has sufficient cooling capacity. For kilogram-scale reactions, this means moving beyond simple ice baths to jacketed reactors with actively circulating coolant.

  • Dilution & Addition Rate: Running the reaction at a slightly higher dilution can help dissipate heat more effectively. The addition of the cyclobutanone should be performed dropwise or via a syringe pump over a prolonged period (e.g., 2-4 hours for a multi-mole scale reaction) to prevent localized heat and concentration spikes.

  • Lewis Acid Additives: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can sometimes improve yields. This is known as the Luche reduction condition, although in this context, it pre-complexes with the ketone's carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack over enolization. This should be validated at a small scale first.

Workflow: Diagnosing and Mitigating Low Yield

start Low Yield of 3-(4-Methoxyphenyl)cyclobutanol check_sm Analysis of Crude Reaction Mixture (GC-MS, NMR) start->check_sm high_ketone High % of Unreacted Cyclobutanone? check_sm->high_ketone enolization Root Cause: Enolization high_ketone->enolization Yes high_cyclobutanol Significant Cyclobutanol Detected? high_ketone->high_cyclobutanol No solution_enol Implement Inverse Addition Maintain T < 10 °C Consider CeCl₃ Additive enolization->solution_enol reduction Root Cause: Reduction high_cyclobutanol->reduction Yes other_byproducts Other Byproducts Present? high_cyclobutanol->other_byproducts No solution_reduction Ensure High-Quality Grignard Strict Temperature Control reduction->solution_reduction degradation Root Cause: Thermal Degradation or Impure Reagents other_byproducts->degradation Yes solution_degradation Verify Reagent Purity Improve Heat Transfer degradation->solution_degradation

Caption: Troubleshooting decision tree for low yield diagnosis.

Q2: The work-up of my large-scale reaction is plagued by persistent emulsions and the precipitation of magnesium salts. How can I achieve a clean phase separation?

This is one of the most significant physical challenges in scaling up Grignard reactions. The formation of magnesium hydroxides and salts during the quench creates a fine, gelatinous precipitate that stabilizes oil-in-water emulsions, making phase separation nearly impossible.

Causality & Explanation:

Quenching the reaction with a standard aqueous solution (like saturated ammonium chloride) on a large scale without careful consideration of the physical properties of the resulting mixture leads to the formation of a thick, difficult-to-stir slurry. The high surface area of the precipitated magnesium salts acts as an emulsifying agent.

Optimized Work-up Protocol:

This protocol is designed to convert the magnesium salts into a more manageable, crystalline form and prevent emulsions.

StepActionRationale
1. Initial Quench Cool the reaction mixture to 0-5 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).A controlled quench is crucial to manage the exotherm. NH₄Cl is a mild acid that protonates the alkoxide and neutralizes excess Grignard reagent.
2. Acidification After the initial quench, slowly add 1 M hydrochloric acid (HCl) with vigorous stirring until the aqueous phase becomes clear and all solids dissolve. Monitor the pH to ensure it is mildly acidic (pH ~5-6).The HCl converts the gelatinous magnesium hydroxide (Mg(OH)₂) into highly water-soluble magnesium chloride (MgCl₂), breaking the emulsion and eliminating solids.
3. Phase Separation Transfer the biphasic mixture to a suitably large separatory funnel or reactor with a bottom outlet. Allow the layers to separate.With the solids dissolved, separation should be sharp and rapid.
4. Extraction & Washes Separate the layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or MTBE) one or two more times. Combine the organic layers and wash with water, followed by a brine wash.The brine wash helps to remove residual water from the organic phase and breaks any minor emulsions that may have formed.[2]

Section 2: Purification and Stability

Q3: What is the most scalable method for purifying 3-(4-methoxyphenyl)cyclobutanol, and what key impurities should I look for?

While flash chromatography is effective in the lab, it is not economically viable for multi-kilogram production. Crystallization is the preferred method for large-scale purification.

Impurity Profile & Removal Strategy:

ImpurityOriginRecommended Removal Method
Cyclobutanone Unreacted starting material (due to enolization).Crystallization: Cyclobutanone is a liquid and will likely remain in the mother liquor.
4,4'-Dimethoxybiphenyl Wurtz coupling during Grignard formation.Crystallization: This non-polar impurity often has different solubility characteristics than the polar alcohol product, allowing for separation. A solvent/anti-solvent system can be effective.
Cyclobutanol Reduction of cyclobutanone.Difficult to remove by crystallization. Optimize the reaction to prevent its formation. If present, high-vacuum fractional distillation may be required, though this risks thermal degradation.

Step-by-Step Crystallization Protocol:

  • Solvent Screen: Perform a small-scale solvent screen to identify a suitable system. Good candidates often include a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., toluene, ethyl acetate, isopropanol) and an anti-solvent in which the product is insoluble (e.g., heptane, hexane).

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent (e.g., toluene at 60-70 °C).

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Seeding (Optional): If crystallization is sluggish, add a few seed crystals of pure product to initiate nucleation.

  • Maturation: Once crystallization begins, continue slow cooling to 0-5 °C and hold for several hours to maximize recovery.

  • Isolation & Drying: Collect the crystals by filtration, wash with a small amount of cold anti-solvent (e.g., heptane), and dry under vacuum.

Q4: Is 3-(4-methoxyphenyl)cyclobutanol thermally stable? What are the recommended storage conditions?

Cyclobutanol derivatives can be thermally sensitive. Studies on the parent cyclobutanol show it undergoes thermal decomposition, primarily yielding ethylene and acetaldehyde, at elevated temperatures (above 250 °C in the gas phase).[3] While the phenyl substituent may alter the decomposition pathway, it is prudent to assume that prolonged exposure to high temperatures, such as during distillation, can lead to ring-opening or dehydration.

Recommendations:

  • Avoid High-Temperature Distillation: If distillation is necessary, use a high-vacuum system to keep the pot temperature as low as possible.

  • Storage: Store the purified product in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent slow degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent besides THF or diethyl ether for the Grignard reaction? A: Yes, on a larger scale, solvents like 2-Methyl-THF or cyclopentyl methyl ether (CPME) are often preferred. They have higher boiling points and flash points, offering a better safety profile. However, you must re-validate the reaction in any new solvent, as it can affect the solubility and reactivity of the Grignard reagent.

Q: My Grignard reagent (4-methoxyphenylmagnesium bromide) is difficult to initiate on a large scale. What can I do? A: Ensure all glassware and solvents are rigorously dry. Use freshly crushed magnesium turnings. Initiation can be aided by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. On a large scale, maintaining a small "heel" of a previously successful Grignard batch can be used to initiate the next one.

Q: What is the stereochemistry of the final product? A: The addition of the Grignard reagent to the planar carbonyl of cyclobutanone results in a racemic mixture of (R)- and (S)-3-(4-methoxyphenyl)cyclobutanol. If a specific enantiomer is required, a chiral resolution or an asymmetric synthesis strategy would be necessary. The reduction of substituted cyclobutanones is known to be highly stereoselective, but the Grignard addition is generally not.[4][5]

Synthetic Pathway and Key Challenge Areas

cluster_0 Grignard Formation cluster_1 Addition Reaction cluster_2 Key Challenges cluster_3 Purification A 4-Bromoanisole + Mg B 4-Methoxyphenyl- magnesium bromide A->B Initiation & Exotherm Control D Addition & Quench B->D C Cyclobutanone C->D H Crude Product D->H E Enolization F Reduction G Emulsions I Pure 3-(4-Methoxyphenyl)- cyclobutanol H->I Crystallization

Caption: Overall workflow highlighting critical scale-up stages.

References

  • The Good Scents Company. (n.d.). Cyclobutanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the recovery and purification of cyclobutanone.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). General synthesis of methyl- and dimethyl -cyclobutanes from simple 1,3-diols by phase transfer catalysis. Retrieved from [Link]

  • Lancaster EPrints. (n.d.). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PMC. (2025, April 14). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Purifying process of cyclobutanone.
  • Back, R. A. (1982). The gas-phase thermal decomposition of cyclobutanol. Canadian Journal of Chemistry, 60(20), 2537-2541. Retrieved from [Link]

  • ACS Publications. (2003, March 15). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2008, December 15). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • PMC. (2019, September 5). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, May 23). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Retrieved from [Link]

  • YouTube. (2020, August 27). Phase Transfer Catalysis(Mechanism and Applications). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Chinese Chemical Society. (2025, May 9). Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. Retrieved from [Link]

  • eScholarship.org. (2019, November 1). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutene. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclobutanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Retrieved from [Link]

  • Lancaster University Research Directory. (2023, August 1). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Retrieved from [Link]

  • PubMed. (2020, June 19). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Complete NMR Structural Elucidation of 3-(4-Methoxyphenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum, A Strategy for Structural Certainty

In the realm of drug discovery and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. While various analytical techniques provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing a complete, atom-by-atom map of a molecule's constitution and stereochemistry in solution.[1][2][3] This guide moves beyond a simple recitation of spectral data. Instead, it presents a comprehensive, field-proven strategy for the structural elucidation of a novel synthetic product, 3-(4-Methoxyphenyl)cyclobutanol, using a synergistic combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

We will not merely present the data; we will explore the causality behind the experimental choices, demonstrating how each successive experiment validates the last, culminating in a self-validating system of structural proof. This approach is designed for researchers and drug development professionals who require not just an answer, but an unshakeable confirmation of molecular identity.

The Analytical Challenge: Confirming the Structure of 3-(4-Methoxyphenyl)cyclobutanol

Our target molecule, 3-(4-Methoxyphenyl)cyclobutanol, presents a compelling case study. It contains two key structural motifs: a puckered cyclobutane ring and a 1,4-disubstituted aromatic system.[4][5] The inherent conformational flexibility of the cyclobutane ring and the potential for complex spin systems necessitate a multi-faceted NMR approach to resolve ambiguities that would persist in a simple 1D analysis. Our objective is to use a logical progression of experiments to definitively assign every proton and carbon signal and confirm the connectivity between the aliphatic and aromatic moieties.

Part 1: The Foundation - 1D NMR Spectroscopy (¹H, ¹³C, and DEPT-135)

The initial foray into any structural problem begins with 1D NMR. These experiments provide the fundamental census of proton and carbon environments within the molecule.

¹H NMR: A Census of Proton Environments

The ¹H NMR spectrum gives the first overview of the molecule's proton-containing groups. Based on established chemical shift principles for cyclobutanes and aromatic systems, we can predict the following features for 3-(4-Methoxyphenyl)cyclobutanol.[4][6][7]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.20Doublet2HH-2', H-6'Aromatic protons ortho to the cyclobutyl group, part of an AA'BB' system.
~6.85Doublet2HH-3', H-5'Aromatic protons ortho to the electron-donating methoxy group.
~4.30Multiplet1HH-1Proton on the carbon bearing the hydroxyl group (carbinol proton), expected to be downfield.
~3.80Singlet3H-OCH₃Methoxy group protons, typically a sharp singlet.[8][9]
~3.20Multiplet1HH-3Benzylic-type proton on the carbon attached to the aromatic ring.
~2.50Multiplet2HH-2a, H-4aTwo of the four methylene protons on the cyclobutane ring.
~2.00Multiplet2HH-2e, H-4eThe remaining two methylene protons on the cyclobutane ring.
VariableBroad Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.
¹³C NMR and DEPT-135: Unveiling the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework. However, a standard broadband-decoupled ¹³C spectrum only provides the chemical shifts of the carbons, not the number of attached protons. To resolve this, we employ the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. The causality is clear: running DEPT-135 allows us to differentiate between CH/CH₃ (positive signals), CH₂ (negative signals), and quaternary carbons (absent signals), providing a crucial layer of information for accurate assignment.[10][11][12][13][14]

Predicted ¹³C Shift (δ, ppm) DEPT-135 Signal Assignment Justification
~158.0AbsentC-4'Aromatic quaternary carbon attached to the electron-donating -OCH₃ group.
~137.0AbsentC-1'Aromatic quaternary carbon attached to the cyclobutane ring.
~128.0Positive (CH)C-2', C-6'Aromatic carbons ortho to the cyclobutyl substituent.
~114.0Positive (CH)C-3', C-5'Aromatic carbons ortho to the -OCH₃ group, shielded by its electron-donating effect.
~68.0Positive (CH)C-1Carbinol carbon, significantly deshielded by the attached oxygen atom.[15][16]
~55.3Positive (CH₃)-OCH₃Methoxy carbon, a characteristic chemical shift.[17]
~38.0Positive (CH)C-3Carbon attached to the aromatic ring.
~33.0Negative (CH₂)C-2, C-4Methylene carbons of the cyclobutane ring.[4]

At this stage, we have a complete inventory of our carbon and proton environments. However, we have not yet definitively proven how these individual pieces are connected.

Part 2: The Connectivity Map - 2D NMR Spectroscopy

Two-dimensional NMR experiments are the key to assembling the molecular puzzle. They provide correlation data that reveal through-bond and through-space relationships between nuclei, transforming our parts list into a complete, validated structure.[2][3][18]

Workflow for Structural Elucidation

The logical flow of experiments is crucial for an efficient and accurate structural determination. Each step builds upon the last, providing cross-validation and deeper insight.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Foundational Analysis cluster_2D Phase 3: Connectivity & Confirmation cluster_final Phase 4: Final Structure Prep Sample Preparation H1 ¹H NMR (Proton Inventory) Prep->H1 C13 ¹³C NMR (Carbon Inventory) Prep->C13 COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Correlates HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC DEPT DEPT-135 (Carbon Type ID) C13->DEPT Refines C13->HSQC Assigns DEPT->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Builds Upon Structure Unambiguous Structure Elucidation HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

¹H-¹H COSY: Tracing Proton-Proton Couplings

Correlation Spectroscopy (COSY) is the first 2D experiment performed to establish proton connectivity.[19][20] It reveals which protons are coupled to each other, typically through two or three bonds. The presence of a cross-peak between two proton signals in the COSY spectrum is definitive proof that they are neighbors in the spin system.[21][22][23]

Expected Key COSY Correlations:

  • H-1 ↔ H-2/H-4: The carbinol proton will show correlations to the adjacent methylene protons on the cyclobutane ring.

  • H-3 ↔ H-2/H-4: The benzylic-type proton will also correlate with the same set of methylene protons, establishing the 1,3-substitution pattern of the ring.

  • H-2 ↔ H-4: The methylene protons will show correlations to each other.

  • H-2'/H-6' ↔ H-3'/H-5': While the coupling is over four bonds, in aromatic systems, this can sometimes be observed, confirming the aromatic spin system.

¹H-¹³C HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive technique used to identify which proton is directly attached to which carbon.[24][25][26] Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.[27] This experiment is the most reliable method for assigning the signals in the ¹³C NMR spectrum by correlating them to the already assigned (or tentatively assigned) proton signals.

Expected HSQC Correlations: This experiment will produce a cross-peak for every protonated carbon, directly linking the data from the ¹H and ¹³C tables presented earlier. For example, the proton signal at ~4.30 ppm (H-1) will show a correlation to the carbon signal at ~68.0 ppm (C-1).

¹H-¹³C HMBC: Bridging Fragments for the Final Structure

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of an unknown molecule.[28][29][30] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows us to connect the individual spin systems identified by COSY and assigned by HSQC.

The HMBC is the ultimate self-validating experiment. For our target molecule, it provides the irrefutable link between the cyclobutane ring and the 4-methoxyphenyl group.

Key HMBC Correlations for Structural Confirmation:

Proton (¹H) Correlates to Carbon (¹³C) Significance of Correlation
-OCH₃ (H at ~3.80 ppm)C-4' (~158.0 ppm)Confirms the attachment of the methoxy group to the C-4' position of the aromatic ring.
H-3 (H at ~3.20 ppm)C-1', C-2', C-6' Crucial Link: This three-bond correlation from the cyclobutane proton to the aromatic carbons unequivocally proves the connectivity between the two ring systems.
H-1 (H at ~4.30 ppm)C-2, C-4, C-3 Confirms the position of the carbinol proton within the cyclobutane ring and its relationship to other ring carbons.
H-2'/H-6' (H at ~7.20 ppm)C-4', C-3 Further confirms the overall connectivity, linking the aromatic protons back to the cyclobutane ring (via C-3) and the methoxy-bearing carbon (C-4').

G H3_a C1_a H3_a->C1_a C2_a H3_a->C2_a C6_a H3_a->C6_a H_MeO C4_a H_MeO->C4_a H2_a H2_a->C4_a C3_a H2_a->C3_a

Caption: Key HMBC correlations confirming the molecular structure.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols outline the steps for acquiring high-quality NMR data for a small molecule like 3-(4-Methoxyphenyl)cyclobutanol.

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[31] Contaminants, particulates, and improper concentration can all lead to poor spectral quality.[32][33]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified 3-(4-Methoxyphenyl)cyclobutanol sample for ¹H and ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). Use approximately 0.6-0.7 mL of the solvent.[32]

  • Dissolution: Transfer the solvent to the vial containing the sample. Vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution is critical.[34]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[32]

  • Final Checks: Ensure the sample height in the tube is approximately 4-5 cm.[32] Cap the tube securely and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition Protocol

These are general parameters for a 400 MHz or 500 MHz spectrometer. Specific parameters may be optimized based on the instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use similar spectral width, acquisition time, and relaxation delay as the ¹³C experiment.

  • gCOSY:

    • Pulse Program: Gradient-selected COSY (cosygpqf).

    • Data Points: 2048 in F2, 256-512 increments in F1.

    • Number of Scans per Increment: 2-4.

  • gHSQC:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

    • Spectral Width: ~12 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).

    • Number of Scans per Increment: 2-8.

  • gHMBC:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Width: ~12 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).

    • Long-Range Coupling Delay: Optimized for ~8 Hz.

    • Number of Scans per Increment: 4-16.

Conclusion

By employing a systematic and multi-tiered NMR strategy, we have moved from a simple inventory of atoms to a fully validated and interconnected molecular structure for 3-(4-Methoxyphenyl)cyclobutanol. The foundational 1D experiments (¹H, ¹³C, DEPT) provided the essential parts list, while the 2D experiments (COSY, HSQC, HMBC) served as the instruction manual, revealing how each part connects to the others. The key HMBC correlation between the cyclobutane H-3 proton and the aromatic C-1', C-2', and C-6' carbons provided the final, irrefutable evidence of the molecule's core structure. This guide demonstrates that a comprehensive NMR analysis is not merely an analytical technique but a self-validating logical process, providing the highest degree of confidence required by researchers in the pharmaceutical and chemical sciences.

References

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Comparative Guide: Cyclopropanol vs. Cyclobutanol Ring Strain in Synthetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, highly strained small-ring systems are no longer viewed merely as unstable curiosities, but as powerful, energy-loaded springboards for complex molecular assembly. Among these, cyclopropanols and cyclobutanols stand out as premier building blocks. By harnessing their inherent thermodynamic instability, chemists can drive otherwise unfavorable reactions forward, accessing rigidified pharmacophores and complex polycyclic scaffolds.

As an application scientist, understanding the nuanced differences in ring strain between these two cycloalkanols is critical for rational reaction design. This guide provides an objective, data-driven comparison of cyclopropanol and cyclobutanol, detailing the mechanistic origins of their strain, quantitative thermodynamic data, and the self-validating experimental protocols used to measure and harness this energy.

Mechanistic Foundations: The Origin and Impact of Ring Strain

The reactivity of small cycloalkanols is dictated by the massive potential energy locked within their carbon frameworks. However, the physical origin of this strain differs significantly between the three- and four-membered rings.

  • Cyclopropanol (Angle Strain Dominance): The geometric constraint of a three-membered ring forces the internal C-C-C bond angles to approximately 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. This massive angle strain (Baeyer strain) results in poor orbital overlap. The bonds possess higher p-character, making them weaker (~65 kcal/mol) than typical C-C bonds (80-85 kcal/mol). Consequently, cyclopropanol exhibits an exceptionally high ring strain energy of approximately 27.6 kcal/mol 1.

  • Cyclobutanol (Angle + Torsional Strain): While cyclobutanol has a slightly lower overall ring strain (~26.3 kcal/mol) 2, its instability is a composite of two factors. The internal angles are ~88-90°, contributing to angle strain. More importantly, to alleviate the severe eclipsing (torsional) interactions of adjacent C-H bonds, the cyclobutane ring adopts a "puckered" conformation.

The Role of the Hydroxyl Group (Causality of Reactivity): In both molecules, the hydroxyl group is the critical trigger for reactivity. Upon deprotonation or coordination with a transition metal, the electron-rich oxygen atom provides a powerful stereoelectronic push. This electron donation into the anti-bonding orbital ( σ∗ ) of the adjacent C-C bond drastically lowers the activation energy for ring scission. The molecule rapidly releases its ~26-28 kcal/mol of strain energy, generating versatile metal homoenolates or β -keto radicals 3.

Quantitative Comparison

The following table summarizes the key thermodynamic and structural metrics that differentiate cyclopropanol and cyclobutanol 4.

ParameterCyclopropanolCyclobutanol
Ring Strain Energy (RSE) ~27.6 kcal/mol~26.3 kcal/mol
Internal Bond Angle 60°~88° - 90° (Puckered)
Deviation from Ideal sp³ (109.5°) 49.5°~21.5°
C-C Bond Dissociation Energy ~65 kcal/mol~78 kcal/mol
Primary Strain Components Angle StrainAngle Strain + Torsional (Eclipsing) Strain
Dominant Ring-Opening Mode β -carbon elimination to homoenolate γ -oxo alkyl-metal intermediate formation

Visualizing Reactivity Pathways

G Start Strained Cycloalkanols CP Cyclopropanol (~27.6 kcal/mol) Start->CP CB Cyclobutanol (~26.3 kcal/mol) Start->CB Act Catalytic Activation (Deprotonation/Metal Coordination) CP->Act High Angle Strain CB->Act Angle + Torsional Strain Homo Metal Homoenolate (Heterolytic Cleavage) Act->Homo 2e- Pathway Rad β-Keto Radical (Homolytic Cleavage) Act->Rad 1e- Pathway

Fig 1. Divergent activation and ring-opening pathways of cyclopropanol and cyclobutanol.

Experimental Methodologies: Measuring & Harnessing Strain

To truly understand and utilize these molecules, researchers must be able to quantify their potential energy and strategically deploy it in synthetic workflows.

Protocol A: Thermodynamic Measurement via Bomb Calorimetry

Measuring ring strain directly is challenging. This protocol acts as a self-validating system because it measures the heat of combustion ( ΔHcomb​ ) of the strained cyclic alcohol against its unstrained acyclic isomers (1-butanol and 2-butanol). By utilizing liquid isomers with identical molecular formulas, the method intrinsically controls for atomic composition and avoids the mass measurement errors associated with gaseous hydrocarbons 5.

Step-by-Step Methodology:

  • System Calibration: Calibrate a semi-automatic isoperibol bomb calorimeter (e.g., Parr 6200) using a standard benzoic acid pellet to determine the exact energy equivalent of the calorimeter.

  • Sample Encapsulation: Weigh approximately 0.400 g of anhydrous liquid cyclobutanol. Transfer the liquid into a pre-weighed, two-piece telescoping gelatin capsule. Causality: The capsule prevents sample evaporation during transfer, ensuring absolute mass accuracy.

  • Combustion: Place the capsule in the bomb crucible, attach the ignition thread, and pressurize the bomb with 30 atm of high-purity O2​ . Submerge the bomb in the water bucket and initiate ignition.

  • Data Acquisition & Correction: Record the temperature rise. Subtract the known combustion energy of the gelatin capsule and the ignition thread from the total energy released to isolate the ΔHcomb​ of the cyclobutanol.

  • Hess's Law Calculation: Repeat steps 2-4 for 1-butanol and 2-butanol. The difference in the calculated enthalpy of formation ( ΔHf​ ) between the cyclic and acyclic isomers directly yields the ring strain energy (~26.3 kcal/mol).

Protocol B: Transition-Metal Catalyzed Ring-Opening Cross-Coupling

This protocol demonstrates how to harness the ~27.6 kcal/mol strain of cyclopropanol to drive a C-C bond-forming cross-coupling reaction, generating a valuable β -functionalized ketone.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with a transition metal pre-catalyst (e.g., Pd(OAc)2​ or a Ni(II) complex, 5 mol%) and an appropriate phosphine ligand (10 mol%).

  • Substrate Addition: Add 1.0 equivalent of the cyclopropanol derivative and 1.2 equivalents of an aryl halide electrophile dissolved in anhydrous toluene (0.2 M).

  • Base-Promoted Activation: Introduce 2.0 equivalents of a mild base (e.g., Cs2​CO3​ ). Causality: The base deprotonates the cyclopropanol, forming a metal-alkoxide intermediate. The electron-donating oxygen subsequently triggers the stereoelectronically aligned C-C bond cleavage, releasing the ring strain and forming the active metal homoenolate.

  • Coupling & Isolation: Stir the reaction mixture at 80 °C for 12 hours. The homoenolate undergoes transmetalation and reductive elimination with the aryl halide. Quench with aqueous NH4​Cl , extract with ethyl acetate, and purify the resulting β -aryl ketone via flash column chromatography.

Strategic Outlook for Drug Development

The comparative study of cyclopropanol and cyclobutanol reveals a delicate balance between stability and reactivity. For drug development professionals, cyclobutanol derivatives are increasingly favored for structural incorporation into active pharmaceutical ingredients (APIs). Their slightly lower ring strain and puckered conformation provide a rigid framework that locks molecules into bioactive conformations, minimizing entropic penalties upon target binding without the premature degradation risks occasionally seen with highly reactive cyclopropanols. Conversely, cyclopropanols remain the undisputed champions as transient synthetic intermediates, where their explosive strain release serves as an unmatched thermodynamic driving force for complex, late-stage functionalizations.

References

  • Buy Cyclopropanol | 16545-68-9 - Smolecule. Smolecule.
  • Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols.
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  • Measurement of Ring Strain Using Butanols.
  • Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane.

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A Comparative Guide to the Synthetic Routes of Aryl-Cyclobutanols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The cyclobutane motif, a four-membered carbocycle, is an increasingly important structural unit in medicinal chemistry and materials science. Its inherent ring strain and defined three-dimensional geometry provide a unique scaffold that can impart favorable pharmacological properties. Aryl-cyclobutanols, in particular, serve as valuable intermediates for the synthesis of a wide range of complex molecules. This guide provides an in-depth comparison of the primary synthetic strategies for accessing aryl-cyclobutanols, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Intramolecular Photochemical Cyclization: The Norrish-Yang Reaction

The Norrish-Yang cyclization is a powerful photochemical reaction that allows for the direct formation of cyclobutanols from carbonyl compounds bearing a γ-hydrogen atom. This intramolecular reaction proceeds via a 1,4-biradical intermediate and is a classic example of harnessing photochemical energy to construct strained ring systems.

Mechanistic Insight

The reaction is initiated by the photoexcitation of the carbonyl group to its n,π* triplet state. This excited state then undergoes an intramolecular hydrogen abstraction from the γ-position, forming a 1,4-biradical. This biradical can then either cyclize to form the cyclobutanol product or undergo cleavage (the Norrish Type II fragmentation). The ratio of cyclization to fragmentation is influenced by the substitution pattern and the reaction conditions. For aryl ketones like butyrophenone, Yang cyclization leads directly to the formation of 1-phenylcyclobutanol.[1][2] The diastereoselectivity of the reaction can be remarkably high, especially with substituted butyrophenones, where the conformational preferences of the intermediary 1,4-biradicals dictate the stereochemical outcome.[3][4]

Diagram of the Norrish-Yang Cyclization Mechanism:

Norrish-Yang Cyclization A Aryl Ketone (e.g., Butyrophenone) B n,π* Triplet State A->B hν (UV light) C 1,4-Biradical Intermediate B->C γ-Hydrogen Abstraction D Aryl-Cyclobutanol C->D Cyclization E Norrish Type II Fragmentation Products C->E Cleavage

Caption: The Norrish-Yang reaction pathway to aryl-cyclobutanols.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanol from Butyrophenone

This protocol is a generalized procedure based on literature descriptions of the Norrish-Yang cyclization of butyrophenone.[1][2]

  • Preparation: A solution of butyrophenone in an appropriate solvent (e.g., benzene or acetonitrile) is prepared in a quartz reaction vessel. The concentration is typically kept low (e.g., 0.05 M) to minimize intermolecular reactions.

  • Degassing: The solution is thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) with a wavelength appropriate for the n,π* transition of the ketone. The reaction is typically carried out at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of products.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product mixture, which contains the desired 1-phenylcyclobutanol along with acetophenone and other fragmentation products, is then purified by column chromatography on silica gel.

ReactantProductYield (%)Comments
Butyrophenone1-PhenylcyclobutanolVariableYield is often moderate as it competes with Norrish Type II fragmentation.[2]
β-ArylbutyrophenonesSubstituted Aryl-cyclobutanols75-90%High diastereoselectivity can be achieved with specific substrates.[3][4]

Intermolecular [2+2] Photocycloadditions

Intermolecular [2+2] photocycloaddition reactions are a cornerstone for the synthesis of cyclobutane rings.[5][6][7][8] These reactions involve the union of two unsaturated molecules, typically alkenes, under photochemical conditions. While direct [2+2] cycloadditions often require high-energy UV light, modern methods have enabled these transformations using visible light through the use of photocatalysts.

Mechanistic Insight

In the context of synthesizing aryl-cyclobutanol precursors, the [2+2] cycloaddition of a styrene derivative is a key strategy. These reactions can be initiated either by direct excitation or, more commonly, through photosensitization. In visible-light photocatalysis, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and then transfers energy to one of the styrene molecules, promoting it to an excited triplet state.[9][10] This excited styrene can then react with a ground-state styrene molecule to form a 1,4-biradical intermediate, which subsequently cyclizes to the cyclobutane ring. Alternatively, the reaction can proceed via a photoinduced electron transfer (PET) mechanism, where the photocatalyst initiates the formation of a radical ion of the styrene, which then engages in the cycloaddition.[11][12] These methods offer a high degree of control over the reaction and can be highly chemoselective for crossed [2+2] cycloadditions.[12]

Diagram of a Visible-Light Photocatalyzed [2+2] Cycloaddition:

Visible_Light_2_2_Cycloaddition cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Energy Transfer Styrene_excited Excited Styrene* PC_excited->Styrene_excited to Styrene Styrene Styrene Biradical 1,4-Biradical Styrene_excited->Biradical + Styrene Cyclobutane Aryl-Substituted Cyclobutane Biradical->Cyclobutane Cyclization

Caption: General scheme for a visible-light-mediated [2+2] cycloaddition.

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of Styrenes

The following is a generalized procedure for the photocatalytic [2+2] cycloaddition of styrenes.[9][12]

  • Preparation: In a reaction vessel, the styrene substrate(s), the photocatalyst (e.g., [Ir(dtbbpy)(ppy)2]PF6 or a Ru(bpy)3 derivative), and solvent (e.g., acetonitrile or chloroform) are combined.

  • Degassing: The reaction mixture is degassed by the freeze-pump-thaw method or by sparging with an inert gas.

  • Irradiation: The mixture is stirred and irradiated with a visible light source, such as a compact fluorescent lamp (CFL) or a blue LED strip.

  • Monitoring: The reaction is monitored by TLC, GC, or NMR spectroscopy.

  • Work-up and Purification: After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the aryl-substituted cyclobutane product. This cyclobutane can then be further functionalized to the corresponding aryl-cyclobutanol.

Alkene 1Alkene 2Product TypeCatalystYield (%)
Electron-deficient StyreneElectron-deficient StyreneHomodimerized Cyclobutane4CzIPN (organic photocatalyst)Good
Electron-rich StyreneElectron-rich StyreneHomodimerized CyclobutaneRu(bpy)3(PF6)2 with an oxidative quencherUp to 89%
StyreneStyreneHomodimerized CyclobutaneIr(dtbbpy)(ppy)2PF6Good

Nucleophilic Addition to Cyclobutanones: The Grignard Reaction

One of the most direct and classical methods for synthesizing tertiary alcohols is the addition of an organometallic reagent to a ketone. For the synthesis of aryl-cyclobutanols, the Grignard reaction, involving the addition of an arylmagnesium halide to cyclobutanone, is a highly effective and straightforward approach.

Mechanistic Insight

The Grignard reagent, in this case, an arylmagnesium bromide or chloride, acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of cyclobutanone. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final aryl-cyclobutanol product.

Diagram of the Grignard Reaction for Aryl-Cyclobutanol Synthesis:

Grignard_Reaction A Aryl-MgBr (Grignard Reagent) C Magnesium Alkoxide Intermediate A->C + Cyclobutanone B Cyclobutanone B->C D Aryl-Cyclobutanol C->D Acidic Workup (H3O+)

Caption: Synthesis of aryl-cyclobutanols via the Grignard reaction.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanol via Grignard Reaction

This protocol is based on standard procedures for Grignard reactions.[13][14]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (nitrogen or argon). A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Addition to Cyclobutanone: Once the Grignard reagent is formed, a solution of cyclobutanone in anhydrous ether or THF is added dropwise from the addition funnel at a controlled rate, typically at 0 °C, to manage the exothermic reaction.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. It is then carefully quenched by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed by rotary evaporation. The crude 1-phenylcyclobutanol is then purified by distillation under reduced pressure or by column chromatography.

KetoneGrignard ReagentProductYield (%)Comments
CyclobutanonePhenylmagnesium bromide1-PhenylcyclobutanolHighA very reliable and high-yielding method.

Ring Expansion and Rearrangement Strategies

While not direct routes to aryl-cyclobutanols, ring expansion reactions of smaller, more accessible rings like cyclopropanes are a noteworthy strategy for synthesizing cyclobutanone precursors, which can then be converted to the target alcohols via Grignard addition or reduction.

Mechanistic Insight

A prominent example is the vinylcyclopropane rearrangement, which typically leads to cyclopentenes.[15] However, related rearrangements of functionalized cyclopropanes can provide access to cyclobutanones. For instance, the treatment of vinylcyclopropanols with an electrophile can trigger a ring expansion to a cyclobutanone. This process involves the opening of the strained cyclopropane ring to form a carbocation, which is then captured intramolecularly to form the four-membered ring.

Experimental Approach: Ring Expansion of a Vinylcyclopropanol

A general approach involves the synthesis of a vinylcyclopropanol, often from the corresponding cyclopropyl ketone. This alcohol is then treated with an acid or an electrophilic halogen source to induce the rearrangement to the corresponding cyclobutanone. This cyclobutanone can then be subjected to the Grignard reaction as described previously.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Norrish-Yang Cyclization Aryl ketones with a γ-hydrogen (e.g., butyrophenone)Intramolecular photochemical reactionDirect formation of the cyclobutanol ring; can be highly diastereoselective.Often competes with fragmentation, leading to lower yields; requires photochemical equipment.
[2+2] Photocycloaddition Styrenes and other alkenesIntermolecular reaction, often photocatalyzedBuilds the cyclobutane core efficiently; visible light methods are milder.Produces a cyclobutane, which requires further steps to become a cyclobutanol; potential for regio- and stereoisomers.
Grignard Reaction Cyclobutanone and an aryl halideNucleophilic addition of an organometallic reagent to a ketoneHigh-yielding, reliable, and conceptually simple; a very direct route.Requires anhydrous conditions; the cyclobutanone starting material may need to be synthesized separately.
Ring Expansion Cyclopropane derivatives (e.g., vinylcyclopropanols)Rearrangement of a smaller ring to form the cyclobutane skeletonAccess to complex cyclobutanones from readily available cyclopropanes.An indirect, multi-step route to the final cyclobutanol.

Conclusion

The synthesis of aryl-cyclobutanols can be approached through several distinct strategies, each with its own set of advantages and limitations.

  • The Grignard reaction stands out as the most direct and often highest-yielding method, provided that cyclobutanone is readily available. Its simplicity and reliability make it a first choice for many applications.

  • The Norrish-Yang cyclization offers a unique and elegant way to directly form the aryl-cyclobutanol structure in a single photochemical step, with the potential for excellent stereocontrol. However, its synthetic utility can be hampered by competing fragmentation pathways.

  • [2+2] Photocycloadditions , especially modern visible-light-mediated variants, are powerful tools for constructing the cyclobutane core from simple alkene precursors. While this is an indirect route to the final alcohol, it provides a versatile entry point to a wide range of substituted cyclobutanes.

  • Ring expansion strategies are more specialized but can be very effective for the synthesis of complex cyclobutanone precursors that might be difficult to access otherwise.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For straightforward access to simple aryl-cyclobutanols, the Grignard reaction is often the most practical. For more complex targets where stereochemistry is a key consideration, the Norrish-Yang cyclization or a stereoselective [2+2] cycloaddition followed by functional group manipulation may be the preferred approach.

References

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A Comparative Guide to the Biological Activity Screening of 3-(4-Methoxyphenyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved pharmacological properties is a driving force. Among these, cyclobutane-containing compounds have garnered increasing attention for their ability to impart conformational rigidity and metabolic stability, potentially leading to enhanced potency and selectivity for biological targets.[1][2] This guide provides a comparative analysis of the potential biological activities of 3-(4-Methoxyphenyl)cyclobutanol derivatives, a class of compounds at the intersection of two pharmacologically significant motifs: the cyclobutane ring and the 4-methoxyphenyl group.

While direct experimental data on the biological activity of 3-(4-Methoxyphenyl)cyclobutanol derivatives is limited in publicly available literature, this guide will draw upon data from structurally related compounds to provide a predictive comparison. We will explore potential anti-inflammatory, antimicrobial, and antioxidant activities, supported by experimental data from close analogs. This guide will also detail the standard experimental protocols for screening these activities, offering a framework for the evaluation of this promising class of molecules.

The Promise of the Cyclobutane Scaffold in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, possesses a unique puckered conformation that distinguishes it from more flexible acyclic and larger cyclic systems. This inherent rigidity can pre-organize appended functional groups in a specific spatial orientation, which can be advantageous for binding to biological targets. Furthermore, the replacement of more metabolically labile groups with a cyclobutane moiety has been shown to improve the pharmacokinetic profiles of drug candidates.[1]

Comparative Analysis of Potential Biological Activities

This section will explore the potential anti-inflammatory, antimicrobial, and antioxidant activities of 3-(4-Methoxyphenyl)cyclobutanol derivatives by examining experimental data from structurally similar compounds.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. The 4-methoxyphenyl moiety is a common feature in many anti-inflammatory compounds. Furthermore, the cyclobutane scaffold has been incorporated into molecules designed to modulate inflammatory responses.

A study on a series of substituted phenyl cyclobutylureas as potential modulators of inflammatory responses provides valuable insight. These compounds were evaluated for their ability to inhibit the production of interleukin-6 (IL-6), a pro-inflammatory cytokine.

Table 1: Comparative Anti-inflammatory Activity of Phenyl Cyclobutylurea Derivatives

CompoundStructureIL-6 Inhibition IC50 (µM)
1-Cyclobutyl-3-(4-fluorophenyl)urea Phenyl ring with a para-fluoro substituent attached to a cyclobutylurea> 100
1-Cyclobutyl-3-(4-ethoxyphenyl)urea Phenyl ring with a para-ethoxy substituent attached to a cyclobutylurea> 100
1-Cyclobutyl-3-(3-fluoro-4-methoxyphenyl)urea Phenyl ring with meta-fluoro and para-methoxy substituents attached to a cyclobutylureaMarkedly lower than dexamethasone

Data sourced from a study on phenyl cyclobutylureas as modulators of inflammatory responses.[3]

The data suggests that the substitution pattern on the phenyl ring significantly influences the anti-inflammatory activity. While the tested para-substituted analogs showed low potency, the disubstituted derivative exhibited more promising, albeit still moderate, activity. This highlights the importance of the electronic and steric properties of the substituents on the phenyl ring in concert with the cyclobutane moiety for achieving significant anti-inflammatory effects. For 3-(4-Methoxyphenyl)cyclobutanol derivatives, this suggests that further substitutions on the methoxyphenyl ring could be a key strategy to enhance their anti-inflammatory potential.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Methoxyphenyl derivatives have been investigated for their antimicrobial properties against a range of pathogens.

A study on natural methoxyphenol compounds provides relevant comparative data.

Table 2: Comparative Antimicrobial Activity of Methoxyphenol Derivatives

CompoundTarget OrganismIC50 (mM)
Eugenol S. aureus0.75
Gram-negative strains1.11 - 2.70
Capsaicin S. aureus0.68
Gram-negative strains1.21 - 4.79
Vanillin S. aureus1.38
S. putrefaciens (Gram-negative)2.60

Data sourced from a study on the antimicrobial activity of natural methoxyphenol compounds.[4][5]

Eugenol and capsaicin, which both contain a 4-hydroxy-3-methoxyphenyl moiety, demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4][5] Vanillin, with a 4-hydroxy-3-methoxybenzaldehyde structure, also showed activity, albeit generally lower than eugenol and capsaicin.[4][5] These findings suggest that the 4-methoxyphenyl group, particularly when combined with a hydroxyl group, is a promising pharmacophore for antimicrobial activity. The incorporation of this moiety into a cyclobutanol scaffold could lead to novel antimicrobial agents with potentially improved properties.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various diseases, and compounds with antioxidant properties are of significant therapeutic interest. The antioxidant activity of methoxyphenol derivatives has been documented in several studies.

Table 3: Comparative Antioxidant Activity of Methoxyphenol Derivatives

CompoundAntioxidant AssayActivity
Eugenol Oxygen Radical Absorbance Capacity (ORAC)ORAC value = 2.12 ± 0.08
Vanillin Oxygen Radical Absorbance Capacity (ORAC)ORAC value = 1.81 ± 0.19
p-Methoxyphenol dimer Radical-scavenging activity (inhibition of MMA polymerization)Stoichiometric factor n = 2.8

Data sourced from studies on the antioxidant activity of methoxyphenol compounds.[4][5][6]

Eugenol and vanillin both exhibited notable antioxidant activity in the ORAC assay.[4][5] A study on a p-methoxyphenol dimer also demonstrated significant radical-scavenging activity.[6] These results indicate that the methoxyphenyl group contributes to the antioxidant potential of a molecule. The combination of this group with a cyclobutanol core could yield compounds with interesting antioxidant profiles.

Experimental Protocols for Biological Activity Screening

To empirically determine the biological activities of 3-(4-Methoxyphenyl)cyclobutanol derivatives, a systematic screening approach employing a variety of in vitro assays is essential.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial biological screening of novel compounds.

Screening Workflow cluster_0 In Vitro Screening Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Test Compounds Dose-Response Dose-Response Primary Screening->Dose-Response Active Hits Secondary Assays Secondary Assays Dose-Response->Secondary Assays Potent Compounds Lead Optimization Lead Optimization Secondary Assays->Lead Optimization NF-kB Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Caption: A simplified diagram of the NF-κB signaling pathway in inflammation.

Conclusion

While direct experimental evidence for the biological activities of 3-(4-Methoxyphenyl)cyclobutanol derivatives is not yet widely available, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The combination of the conformationally rigid cyclobutane scaffold with the pharmacologically active 4-methoxyphenyl group presents a promising strategy for the development of novel anti-inflammatory, antimicrobial, and antioxidant compounds. The experimental protocols detailed in this guide offer a robust framework for the systematic screening and evaluation of this intriguing class of molecules, paving the way for future drug discovery efforts.

References

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Safety Operating Guide

Navigating the Safe Handling of 3-(4-Methoxyphenyl)cyclobutanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Personnel

Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Given the chemical structure of 3-(4-Methoxyphenyl)cyclobutanol, which combines a cyclobutanol moiety with a methoxyphenyl group, a cautious approach to handling is paramount. Analogous compounds, such as 3-(4-Methoxyphenyl)cyclobutan-1-one, are known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is non-negotiable.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] In situations with a higher risk of splashing, the use of a face shield in addition to goggles is strongly recommended.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile rubber is a common and effective choice for handling many laboratory chemicals.[3] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and remove them with care to avoid skin contamination.[6][7]

    • Lab Coat/Protective Clothing: A long-sleeved lab coat is required to protect against incidental skin contact.[8] For larger scale operations or where significant exposure is possible, a PVC apron or a chemical-resistant suit may be necessary.[6]

  • Respiratory Protection: All handling of 3-(4-Methoxyphenyl)cyclobutanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are not sufficient to maintain airborne concentrations below established exposure limits for similar compounds, or in the case of a spill, appropriate respiratory protection compliant with OSHA's Respiratory Protection Standard (29 CFR 1910.134) must be used.[5]

Table 1: Summary of Recommended Personal Protective Equipment

Body PartRequired PPERationale
Eyes/FaceChemical safety goggles (or face shield over goggles)Protects against splashes and potential eye irritation.[1][4][5]
HandsChemically resistant gloves (e.g., Nitrile)Prevents skin contact and potential irritation.[3][6]
BodyLong-sleeved lab coatMinimizes skin exposure to spills.[8]
RespiratoryUse in a chemical fume hoodPrevents inhalation of potentially irritating vapors.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-(4-Methoxyphenyl)cyclobutanol is crucial for minimizing risk and ensuring the integrity of your research.

Workflow for Handling 3-(4-Methoxyphenyl)cyclobutanol:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials prep_spillkit Ensure Spill Kit is Accessible prep_materials->prep_spillkit handle_transfer Transfer Compound in Fume Hood prep_spillkit->handle_transfer handle_weigh Weigh Compound handle_transfer->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of 3-(4-Methoxyphenyl)cyclobutanol.

Procedural Steps:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing the appropriate PPE as outlined in the section above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents to minimize movement and potential for spills.

    • Locate the nearest safety shower and eyewash station.[4][6] Ensure a spill kit compatible with flammable liquids and solid organic compounds is readily available.

  • Handling:

    • Conduct all manipulations of 3-(4-Methoxyphenyl)cyclobutanol inside a certified chemical fume hood.[1]

    • When transferring the compound, use spark-free tools and ground any metal containers to prevent static discharge, as related compounds can be flammable or combustible.[4][6]

    • Avoid the formation of dust and aerosols.[2]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][7][8]

    • Do not eat, drink, or smoke in the laboratory.[1][6]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1]

    • Collect the absorbed material into a sealed container for proper disposal.

    • Ventilate the area and decontaminate the spill site.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Categorization: All waste containing 3-(4-Methoxyphenyl)cyclobutanol, including contaminated consumables (e.g., gloves, absorbent materials) and reaction byproducts, must be treated as hazardous waste.

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a designated, sealed, and properly labeled solvent waste container. Do not mix incompatible waste streams.

  • Disposal Procedure: Dispose of all waste through your institution's approved hazardous waste disposal program.[1][4][7] Never pour chemical waste down the drain.[1][2]

Occupational Exposure Limits: A Precautionary Approach

Specific occupational exposure limits (OELs) for 3-(4-Methoxyphenyl)cyclobutanol have not been established. However, for related aromatic and alcohol compounds, OELs have been set by organizations like OSHA, NIOSH, and ACGIH.[9][10] For instance, the OSHA permissible exposure limit (PEL) for n-Butyl alcohol is 100 ppm.[10] In the absence of specific data, a conservative approach is to handle 3-(4-Methoxyphenyl)cyclobutanol in a manner that minimizes all routes of exposure (inhalation, skin contact, and ingestion).

By adhering to these guidelines, researchers can confidently and safely work with 3-(4-Methoxyphenyl)cyclobutanol, fostering a culture of safety and scientific excellence.

References

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  • CPAChem. (2023, May 23). Cyclobutanol Safety Data Sheet. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.